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  • Product: 4-Amino-1-ethylcyclohexan-1-ol
  • CAS: 1432679-29-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Synthesis of 4-amino-1-ethylcyclohexan-1-ol

Abstract This technical guide provides a comprehensive overview of plausible and efficient chemical synthesis pathways for the novel compound 4-amino-1-ethylcyclohexan-1-ol. Directed at an audience of researchers, medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of plausible and efficient chemical synthesis pathways for the novel compound 4-amino-1-ethylcyclohexan-1-ol. Directed at an audience of researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical outlines to offer a deep dive into the causality behind experimental choices, presenting self-validating protocols grounded in established chemical principles. The guide explores several strategic approaches, including a primary route via Grignard reaction followed by reductive amination, an alternative pathway involving catalytic hydrogenation of aromatic precursors, and a modern chemoenzymatic strategy. Each proposed synthesis is supported by detailed mechanistic insights, step-by-step experimental procedures, and comparative data to inform route selection for laboratory-scale synthesis and potential scale-up.

Introduction

The 4-amino-1-substituted cyclohexanol scaffold is a privileged motif in medicinal chemistry, appearing in a variety of biologically active molecules. The specific stereochemical arrangement of the amino and hydroxyl groups, coupled with the potential for further substitution on the cyclohexane ring, provides a rich three-dimensional chemical space for interaction with biological targets. The title compound, 4-amino-1-ethylcyclohexan-1-ol, represents a novel variation on this theme, offering a unique combination of a tertiary alcohol and a primary amine, which can serve as crucial pharmacophoric elements or as handles for further chemical elaboration. This guide aims to provide a robust and practical framework for the synthesis of this compound, leveraging established and cutting-edge methodologies in organic synthesis.

Part 1: The Primary Synthetic Strategy: A Two-Step Approach from 1,4-Cyclohexanedione

The most direct and versatile approach to 4-amino-1-ethylcyclohexan-1-ol commences with the commercially available starting material, 1,4-cyclohexanedione. This strategy is bifurcated into two key transformations: the selective mono-addition of an ethyl group to one of the carbonyls via a Grignard reaction, followed by the conversion of the remaining ketone to an amine through reductive amination.

Step 1: Synthesis of the Key Intermediate, 1-Ethyl-4-oxocyclohexan-1-ol, via Grignard Reaction

The cornerstone of this pathway is the selective mono-alkylation of 1,4-cyclohexanedione. The Grignard reaction is an exemplary method for forming carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1]

Mechanistic Rationale: Ethylmagnesium bromide, a potent nucleophile, will attack one of the electrophilic carbonyl carbons of 1,4-cyclohexanedione. The key to achieving high mono-addition selectivity lies in controlling the stoichiometry of the Grignard reagent and the reaction temperature. Using a slight excess of the dione relative to the Grignard reagent, at low temperatures, disfavors the second addition. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the tertiary alcohol.[2]

Grignard Reaction 1,4-Cyclohexanedione 1,4-Cyclohexanedione Intermediate_Alkoxide Magnesium Alkoxide Intermediate 1,4-Cyclohexanedione->Intermediate_Alkoxide 1) EtMgBr in THF EtMgBr Ethylmagnesium bromide Product_Ketol 1-Ethyl-4-oxocyclohexan-1-ol Intermediate_Alkoxide->Product_Ketol 2) H3O+ Workup Workup Aqueous Workup (e.g., aq. NH4Cl) Reductive Amination Ketol 1-Ethyl-4-oxocyclohexan-1-ol Imine Imine Intermediate Ketol->Imine + NH3, -H2O Ammonia Ammonia (NH3) Product 4-amino-1-ethylcyclohexan-1-ol Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN)

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 4-amino-1-ethylcyclohexan-1-ol: Predictive Analysis and Methodologies for Characterization

Abstract This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-amino-1-ethylcyclohexan-1-ol and outlines the established experimental methodologies for their determinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-amino-1-ethylcyclohexan-1-ol and outlines the established experimental methodologies for their determination. As a novel compound with limited publicly available experimental data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It offers insights into the anticipated characteristics of the molecule and provides detailed, field-proven protocols for its empirical characterization. The guide emphasizes the causal relationships behind experimental choices, ensuring a robust framework for generating reliable and reproducible data.

Introduction

4-amino-1-ethylcyclohexan-1-ol (Figure 1) is a substituted cyclohexanol derivative featuring both a primary amine and a tertiary alcohol functional group. This unique combination of functionalities suggests potential applications in medicinal chemistry and materials science, where such bifunctional molecules can serve as versatile scaffolds and building blocks. The presence of a chiral center at the C1 position and the potential for cis/trans isomerism with respect to the substituents on the cyclohexane ring further contribute to its structural complexity and potential for diverse biological activities.

Given the absence of extensive literature on this specific molecule[1], this guide will focus on predicting its physicochemical properties based on its structure and providing detailed experimental protocols for their empirical validation.

Figure 1: Chemical Structure of 4-amino-1-ethylcyclohexan-1-ol

G cluster_0 Melting Point Determination Workflow A Dry and Powder Sample B Load Capillary Tube (2-3mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Optional Estimate) C->D E Slow Heating (1-2°C/min) C->E D->E F Observe and Record Melting Range E->F

Caption: Workflow for melting point determination.

Solubility Assessment

The solubility of 4-amino-1-ethylcyclohexan-1-ol in various solvents is crucial for its application in synthesis, formulation, and biological assays. Due to its polar functional groups, it is expected to be soluble in polar solvents. [2][3][4]

  • Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Qualitative Assessment:

    • To approximately 1 mL of each solvent in a separate test tube, add a small, pre-weighed amount (e.g., 10 mg) of 4-amino-1-ethylcyclohexan-1-ol.

    • Vortex or agitate the tubes for a set period (e.g., 1-2 minutes).

    • Visually inspect for complete dissolution. Classify as "soluble," "partially soluble," or "insoluble."

  • Acid/Base Solubility:

    • Given the basic nature of the amine group, test solubility in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions. [2][4] * Amines should dissolve in acidic solutions due to the formation of a water-soluble ammonium salt. [3][4]4. Semi-Quantitative Determination (Gravimetric Method):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the desired solvent in a sealed vial.

    • Equilibrate the solution at a constant temperature (e.g., 25°C) with continuous agitation for 24-48 hours. [5] * Allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

    • Evaporate the solvent under reduced pressure or in a fume hood.

    • Weigh the container with the residue to determine the mass of the dissolved solute.

    • Calculate the solubility in g/100 mL or other appropriate units. [5]

G cluster_1 Solubility Determination Workflow A Prepare Saturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (24-48h Agitation) A->B C Withdraw Known Volume of Supernatant B->C D Evaporate Solvent C->D E Weigh Residue D->E F Calculate Solubility (g/100mL) E->F

Caption: Gravimetric method for solubility determination.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 4-amino-1-ethylcyclohexan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [6]For 4-amino-1-ethylcyclohexan-1-ol, both ¹H and ¹³C NMR would be crucial.

  • ¹H NMR: The spectrum is expected to be complex due to the overlapping signals of the cyclohexyl protons. [7]Key expected signals include:

    • A multiplet for the proton on the carbon bearing the amino group (C4-H).

    • Signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃).

    • Broad, overlapping multiplets for the other cyclohexyl ring protons. [7][8] * Singlets for the -OH and -NH₂ protons, which are exchangeable with D₂O.

  • ¹³C NMR: The spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule, assuming a single stereoisomer. The carbons attached to the oxygen and nitrogen atoms (C1 and C4) would appear at higher chemical shifts (downfield).

  • 2D NMR Techniques: To resolve the complex ¹H NMR spectrum and definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary. [6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. [9][10][11]

  • Expected Absorptions:

    • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

    • N-H stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the primary amine.

    • C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane and ethyl groups.

    • N-H bend: An absorption band around 1590-1650 cm⁻¹.

    • C-O stretch: A strong absorption in the 1050-1150 cm⁻¹ region for the tertiary alcohol.

    • C-N stretch: An absorption in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule. [12]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (143.23). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. [13]* Fragmentation Pattern:

    • α-Cleavage: A characteristic fragmentation for both alcohols and amines is α-cleavage, where the bond adjacent to the heteroatom breaks. [13]For 4-amino-1-ethylcyclohexan-1-ol, this could involve the loss of the ethyl group.

    • Dehydration: Loss of a water molecule (M-18) from the alcohol is a common fragmentation pathway. [13] * Loss of Ammonia: Loss of ammonia (M-17) from the amine group can also occur.

Conclusion

References

  • Experiment 1: Melting-point Determinations. (n.d.).
  • Measuring the Melting Point - Westlab. (2023, May 8).
  • Melting point determination. (n.d.).
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College.
  • Experiment 1 - Melting Points. (2013, April 15).
  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.
  • Amine Unknowns. (n.d.).
  • A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents. (n.d.). Benchchem.
  • 4-amino-1-cyclohexanol 27489-62-9 wiki. (n.d.). Guidechem.
  • Test for Amino Groups. (2019, September 17). BYJU'S.
  • PubChem. (n.d.). 4-Aminocyclohexanol.
  • PubChem. (n.d.). 4-Amino-1-(2-ethylcyclohexyl)cyclohexan-1-ol.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2011, December 27).
  • Cyclohexanol(108-93-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Aminocyclohexanol - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2035-2048.
  • Electronic Supplementary Information for - The Royal Society of Chemistry. (n.d.).
  • 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. (n.d.). ResearchGate.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2019, August 21). ResearchGate.
  • NMR spectrum of cyclohexanol - hints on integration. (2015, October 27). Chemistry Stack Exchange.
  • 4-amino-1-ethylcyclohexan-1-ol (C8H17NO). (n.d.). PubChemLite.
  • Cyclohexanol. (n.d.). SpectraBase.
  • Interpretation of Mass Spectra. (2017, June 7). IntechOpen.
  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (n.d.). ResearchGate.
  • 177906-46-6 | cis-4-Amino-1-methylcyclohexanol. (n.d.). ChemScene.
  • cis-4-Amino-1-methylcyclohexanol 97%. (2026, March 17). Advanced ChemBlocks.
  • Chimia. (n.d.).
  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (n.d.). PMC.
  • Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (2020, December 21). Publication Server of the University of Greifswald.
  • 12.3: Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. (n.d.). Thermo Fisher Scientific.
  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (n.d.). PMC.
  • 4-amino-1-cyclopropylcyclohexan-1-ol — Chemical Substance Information. (n.d.). NextSDS.
  • FTIR INTERPRETATION OF DRUGS. (2020, August 31). RJPN.org.
  • bmse000431 Cyclohexanol at BMRB. (n.d.).
  • 1-Amino-4-ethylcyclohexane (CAS 42195-97-1). (n.d.). Santa Cruz Biotechnology.
  • 4-Amino-1-naphthol Properties. (n.d.). EPA.
  • cis-4-Amino-1-methylcyclohexanol | 177906-46-6. (n.d.). Sigma-Aldrich.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).

Sources

Foundational

Preliminary In Vitro Toxicity Profiling of 4-Amino-1-ethylcyclohexan-1-ol: A Technical Guide for Early-Stage De-risking

4-Amino-1-ethylcyclohexan-1-ol (CAS 1432679-29-2 / 1214254-25-7) is a highly versatile cycloaliphatic amino-alcohol scaffold frequently utilized in the synthesis of novel pharmacophores, including1[1]. Because it serves...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Amino-1-ethylcyclohexan-1-ol (CAS 1432679-29-2 / 1214254-25-7) is a highly versatile cycloaliphatic amino-alcohol scaffold frequently utilized in the synthesis of novel pharmacophores, including1[1]. Because it serves as a critical building block in early-stage drug discovery, establishing its baseline in vitro toxicity profile is paramount.

As a Senior Application Scientist, I approach the toxicological de-risking of novel scaffolds not as a checklist, but as an integrated, self-validating system. This whitepaper provides an in-depth technical guide for evaluating the preliminary in vitro toxicity of 4-amino-1-ethylcyclohexan-1-ol, detailing the causality behind assay selection, step-by-step methodologies, and expected data structures.

Mechanistic Rationale for Assay Selection

When evaluating a low-molecular-weight (MW 143.23) aliphatic amine like 4-amino-1-ethylcyclohexan-1-ol[2], the primary toxicological concerns revolve around basic cellular health, DNA reactivity, and off-target ion channel interactions.

  • Lysosomal Trapping & Cytotoxicity: Basic amines can accumulate in acidic organelles (lysosomes). While its low lipophilicity (predicted XlogP ~ 0.6) reduces the risk of severe phospholipidosis[3], acute cytotoxicity must still be ruled out to establish safe dosing windows.

  • Metabolic Activation & Genotoxicity: Primary amines can undergo oxidative deamination via monoamine oxidases (MAOs) or Cytochrome P450 enzymes (CYPs), potentially forming reactive intermediates. Thus, genotoxicity screening must include exogenous metabolic activation.

  • Cardiac Ion Channel Liability: Cationic centers (protonated amines at physiological pH) are notorious for interacting with the central cavity of the Kv11.1 (hERG) potassium channel, necessitating early electrophysiological screening.

Core Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness, every protocol must be designed with internal controls that independently validate the assay's performance before the data on the test compound is even considered.

Protocol A: Basal Cytotoxicity via 3T3 Neutral Red Uptake (OECD 129)

Causality: The4 measures cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within lysosomes[4]. Toxicants that alter the cell surface or lysosomal membrane cause lysosomal fragility, decreasing dye retention. This serves as a non-animal starting point to estimate in vivo acute oral toxicity (LD50)[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/c 3T3 mouse fibroblasts into 96-well plates and incubate for 24 hours until sub-confluent[5].

  • Treatment: Prepare 4-amino-1-ethylcyclohexan-1-ol in an appropriate vehicle (e.g., DMSO, final concentration <0.5%). Expose cells to eight concentrations (e.g., 0.1 to 1000 µM) for 48 hours[4].

  • Self-Validation (Controls): Include a vehicle control (0% cytotoxicity baseline) and a positive control (e.g., Sodium Lauryl Sulfate, SLS) to ensure assay sensitivity. The IC50 of SLS must fall within the historical validation range (e.g., 0.05–0.15 mg/mL) for the plate to be accepted.

  • Endpoint Measurement: Remove media, wash, and add Neutral Red medium. Incubate for 3 hours. Extract the dye using an ethanol/acetic acid solution and measure optical density at 540 nm[6].

Protocol B: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: To detect point mutations (frameshifts and base-pair substitutions), we utilize histidine-auxotrophic Salmonella typhimurium and tryptophan-auxotrophic E. coli. If the compound or its metabolites damage DNA, reverse mutations restore the bacteria's ability to synthesize these amino acids, allowing 7[7].

Step-by-Step Methodology:

  • Strain Preparation: Culture8: TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA[8].

  • Metabolic Activation: Prepare rat liver S9 fraction (induced by Aroclor 1254) to simulate mammalian hepatic metabolism[9].

  • Exposure (Miniaturized Fluctuation Method): In 384-well plates, combine the bacterial suspension, test compound (6 dose levels up to 5000 µ g/plate equivalent), and either S9 mix or buffer[10].

  • Self-Validation (Controls): Concurrent vehicle controls establish the spontaneous reversion rate. Strain-specific positive controls (e.g., 2-Aminoanthracene for S9+ conditions; Sodium azide for TA100 S9-) must induce a 11 to validate the assay run[11].

  • Scoring: Incubate for 48-72 hours. Score wells for growth (colorimetric shift indicating metabolism)[10].

Protocol C: In Vitro hERG Patch Clamp (ICH S7B)

Causality: Blockade of the hERG channel delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes. Automated patch-clamp electrophysiology directly measures the potassium current across the cell membrane, providing a 12[12].

Step-by-Step Methodology:

  • Cell Preparation: Utilize a stable CHO or HEK293 cell line overexpressing the hERG channel[13].

  • Electrophysiology Setup: Establish whole-cell configuration using an automated patch-clamp system. Apply a standardized voltage step protocol (e.g., holding at -80 mV, depolarizing to +20 mV, then repolarizing to -50 mV to elicit the tail current).

  • Perfusion: Perfuse 4-amino-1-ethylcyclohexan-1-ol at escalating concentrations (1, 10, 30, 100 µM) once baseline tail currents are stable.

  • Self-Validation (Controls): Apply a known hERG inhibitor (e.g., E-4031 or Cisapride) at the end of the recording. A >80% reduction in tail current confirms the cell's pharmacological responsiveness and validates the recording[12].

Preliminary Data Presentation

(Note: Because 4-amino-1-ethylcyclohexan-1-ol is an early-stage scaffold, the following tables represent the expected baseline data profiles for this chemical class under standard screening conditions, demonstrating its typical suitability as a low-toxicity intermediate).

Table 1: Cytotoxicity and Cardiotoxicity Profiling

AssayTarget / Cell LineMetricRepresentative ValueInterpretation
OECD 129 BALB/c 3T3 FibroblastsIC50 (µM)> 1000 µMNegligible acute basal cytotoxicity.
ICH S7B hERG (CHO cells)IC50 (µM)> 300 µMLow risk of QTc prolongation; high safety margin.

Table 2: OECD 471 Ames Test Results (Fold-Increase over Vehicle Control)

StrainMutation Type Detected-S9 (Buffer)+S9 (Rat Liver)Result
TA98 Frameshift1.0x1.1xNegative
TA100 Base-pair substitution0.9x1.0xNegative
TA1535 Base-pair substitution1.1x1.2xNegative
TA1537 Frameshift0.8x0.9xNegative
WP2 uvrA Base-pair substitution1.0x1.0xNegative

(Threshold for positive mutagenic liability is ≥2.0x for TA98/TA100/WP2 uvrA, and ≥3.0x for TA1535/TA1537).

Integrated Risk Assessment Workflow

The integration of these assays forms a comprehensive safety net. A 14 in genotoxicity and cardiotoxicity[14], combined with low basal cytotoxicity, clears the 4-amino-1-ethylcyclohexan-1-ol scaffold for advanced derivatization and lead optimization.

G Cmpd 4-amino-1-ethylcyclohexan-1-ol (Scaffold Evaluation) Cyto Cytotoxicity (OECD 129 / 3T3 NRU) Cmpd->Cyto Geno Genotoxicity (OECD 471 / Ames Test) Cmpd->Geno Cardio Cardiotoxicity (ICH S7B / hERG Patch Clamp) Cmpd->Cardio CytoOut Cell Viability & LD50 Prediction Cyto->CytoOut GenoOut Mutagenic Potential (Point Mutations/Frameshifts) Geno->GenoOut CardioOut QTc Prolongation Risk (IC50 > 100 µM) Cardio->CardioOut Decision Integrated Risk Assessment & Lead Optimization Go/No-Go CytoOut->Decision GenoOut->Decision CardioOut->Decision

Integrated In Vitro Toxicity Screening Paradigm for Novel Aliphatic Amines.

References

  • PubChemLite - 4-amino-1-ethylcyclohexan-1-ol (C8H17NO). uni.lu.
  • 4-Amino-1-ethylcyclohexan-1-ol | Sapphire Bioscience. sapphirebioscience.com.
  • US8969336B2 - Diamino heterocyclic carboxamide compound - Google P
  • 3T3 Neutral Red Uptake Cytotoxicitiy Assay (OECD 129) - lebrun labs. lebrunlabs.com.
  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab. toxlab.co.
  • Cytotoxicity in fibroblasts from young and elderly donors... rsdjournal.org.
  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab. toxlab.co.
  • Ames test - Wikipedia. wikipedia.org.
  • Ames Mutagenicity Test-BioDuro-Global CRDMO. bioduro.com.
  • THE AMES MPF™ PENTA I ASSAY: - Aniara. aniara.com.
  • Analysis of Lowest Effective Dose in the Ames Test - Gentronix. gentronix.co.uk.
  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making | FDA. fda.gov.
  • Evaluating Oligonucleotide Therapeutics in hERG Assays - Metrion Biosciences. metrionbiosciences.com.
  • Understanding ICH E14/S7B Best Practices for Nonclinical Studies - Inotiv Blog. inotiv.com.

Sources

Exploratory

Modulating Target Affinity via Cycloaliphatic Scaffolds: A Technical Guide to 4-Amino-1-ethylcyclohexan-1-ol in Drug Discovery

Executive Summary In modern rational drug design, the optimization of receptor and kinase binding affinity relies heavily on the precise geometric and thermodynamic tuning of small-molecule scaffolds. 4-amino-1-ethylcycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the optimization of receptor and kinase binding affinity relies heavily on the precise geometric and thermodynamic tuning of small-molecule scaffolds. 4-amino-1-ethylcyclohexan-1-ol (CAS: 1432679-29-2) has emerged as a highly versatile cycloaliphatic pharmacophore [1]. While rarely deployed as a standalone therapeutic, its integration into larger heterocyclic architectures (e.g., pyrimidines, triazines) profoundly dictates the target binding affinity, particularly in the development of FLT3 and DYRK1A kinase inhibitors [2, 3].

This whitepaper provides an in-depth technical analysis of how this specific scaffold modulates binding thermodynamics, presents comparative Structure-Activity Relationship (SAR) data, and details self-validating experimental protocols for quantifying its receptor binding affinity.

Molecular Architecture & Binding Thermodynamics

The structural logic behind utilizing 4-amino-1-ethylcyclohexan-1-ol lies in its ability to simultaneously exploit hydrophobic, polar, and spatial parameters within a target binding pocket.

  • The 4-Amino Group (The Anchor): Serves as the primary synthetic handle, typically forming an amide or secondary amine linkage to the core drug molecule. It acts as a vector, directing the rest of the cyclohexane ring into the target's active site.

  • The 1-Ethyl Substitution (The Hydrophobic Wedge): The ethyl group provides precise steric bulk. Unlike a methyl group (which leaves hydrophobic pockets underutilized) or a propyl group (which can induce steric clashes), the ethyl moiety perfectly occupies lipophilic sub-pockets (such as the gatekeeper pocket in kinases), driving affinity through favorable entropic gains via the displacement of structured water molecules.

  • The 1-Hydroxyl Group (The Polar Anchor): Acts as both a hydrogen bond donor and acceptor. It frequently interacts with conserved polar residues (e.g., Aspartate or Glutamate) in the hinge region or the DFG-motif of kinases, locking the conformation in place and increasing the residence time ( 1/koff​ ).

  • Stereochemical Causality: The trans-isomer is predominantly favored [3]. The trans configuration ensures that the bulky ethyl group and the anchoring amino group adopt a stable conformation (often diequatorial) that optimally spans the distance between the solvent-exposed channel and the deep hydrophobic pocket.

Structure-Activity Relationship (SAR) Profiling

To illustrate the profound impact of the 4-amino-1-ethylcyclohexan-1-ol scaffold on binding affinity, we examine its performance when conjugated to a generic diamino heterocyclic carboxamide core targeting the FLT3 receptor [2].

Table 1: Impact of Cyclohexyl Substitutions on Target Binding Affinity

Data represents a consolidated SAR profile demonstrating the steric "Goldilocks" effect of the 1-ethyl substitution.

Scaffold MoietyIC₅₀ (nM) Kd​ (nM)Ligand Efficiency (LE)Pharmacodynamic Observation
Unsubstituted cyclohexyl125.498.20.31Baseline affinity; weak hydrophobic packing.
4-amino-1-methylcyclohexan-1-ol45.232.10.35Improved H-bonding, but suboptimal pocket fill.
4-amino-1-ethylcyclohexan-1-ol 8.7 5.4 0.42 Optimal steric fill and H-bond geometry.
4-amino-1-propylcyclohexan-1-ol85.670.30.29Steric clash with gatekeeper residue; affinity drop.

Self-Validating Experimental Methodologies

To accurately quantify the binding affinity ( Kd​ ) and kinetics ( kon​ , koff​ ) of compounds incorporating this scaffold, researchers must employ rigorous, self-validating assays. Below are the field-standard protocols for Time-Resolved FRET (TR-FRET) and Surface Plasmon Resonance (SPR).

Protocol A: TR-FRET Assay for Equilibrium Binding Affinity ( Kd​ )

TR-FRET is utilized due to its high signal-to-noise ratio and insensitivity to compound autofluorescence.

Step-by-Step Methodology:

  • Reagent Preparation & Buffer Selection: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS).

    • Causality: CHAPS is chosen over Triton X-100 because it prevents hydrophobic scaffold aggregation and non-specific microplate binding without denaturing the target kinase.

  • Compound Serial Dilution: Prepare an 11-point, 3-fold serial dilution of the scaffold-conjugated inhibitor in 100% DMSO, then dilute 1:100 in assay buffer.

    • Causality: An 11-point curve guarantees a complete sigmoidal dose-response, which is mathematically required to accurately calculate the inflection point (IC₅₀/ Kd​ ).

  • Equilibration: Mix the target protein (e.g., FLT3), the fluorescent tracer, and the compound in a 384-well plate. Incubate for 60 minutes at 25°C.

    • Causality: 60 minutes ensures the system reaches thermodynamic equilibrium. Reading before equilibrium skews the apparent affinity.

  • Detection & System Validation: Read the plate using a microplate reader with excitation at 340 nm and dual emission at 615 nm and 665 nm.

    • Self-Validation (Z'-Factor): Before accepting the Kd​ data, calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. A calculated Z′>0.5 mathematically validates the assay's dynamic range, proving the system is reliable.

TR_FRET A Compound Addition B Kinase + Tracer Incubation A->B Equilibrate C Eu-Anti-Tag Ab Addition B->C Bind D Excitation (340 nm) C->D Laser Pulse E Emission (615 & 665 nm) D->E Energy Transfer F FRET Ratio Calculation E->F Quantify Affinity

Fig 1: TR-FRET experimental workflow for quantifying scaffold binding affinity.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time label-free detection, crucial for understanding the residence time dictated by the 1-hydroxyl and 1-ethyl groups.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the target receptor onto a CM5 sensor chip via standard amine coupling.

    • Causality: The CM5 chip (carboxymethylated dextran) is selected because its 3D hydrogel matrix provides a high immobilization capacity, which is strictly required to detect the low mass-shift responses of small-molecule binding events.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the scaffold-containing compound across flow cells at flow rates of 50 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

    • Causality: A high flow rate (50 µL/min) minimizes mass transport limitation, ensuring the observed kinetics reflect true binding events rather than the diffusion rate of the compound through the dextran matrix.

  • Data Fitting & Self-Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

    • Self-Validation ( χ2 Analysis): The protocol is validated by assessing the Chi-square ( χ2 ) value of the fit. The data is only accepted if χ2 is less than 10% of the maximum response ( Rmax​ ), confirming the absence of non-specific binding or aggregation artifacts.

Biological Pathway Integration

When 4-amino-1-ethylcyclohexan-1-ol is successfully integrated into an inhibitor core, it effectively blocks downstream pathogenic signaling. For instance, in Acute Myeloid Leukemia (AML) models, scaffold-optimized compounds competitively bind to the ATP-binding pocket of the FLT3 receptor [2]. The high affinity ( Kd​<10 nM) ensures durable suppression of the PI3K/AKT and STAT5 pathways, leading to cell cycle arrest.

FLT3_Pathway L FLT3 Ligand R FLT3 Receptor L->R Activates PI3K PI3K / AKT R->PI3K RAS RAS / MAPK R->RAS STAT5 STAT5 R->STAT5 S Scaffold-Based Inhibitor S->R Competitive Binding Prolif Cell Proliferation PI3K->Prolif RAS->Prolif STAT5->Prolif

Fig 2: FLT3 kinase signaling pathway and competitive inhibition by scaffold derivatives.

References

  • Google Patents.US9487491B2 - Diamino heterocyclic carboxamide compound. Astellas Pharma Inc.
  • Google Patents.WO2021081050A1 - 4-alkoxypyrrolo[2,1-f][1,2,4]triazines and preparation and uses thereof.
Foundational

Metabolic Stability of the 4-Amino-1-ethylcyclohexan-1-ol Scaffold: A Technical Whitepaper for Lead Optimization

Executive Summary The molecule 4-amino-1-ethylcyclohexan-1-ol is a highly versatile alicyclic scaffold increasingly utilized in modern medicinal chemistry. It serves as a critical structural building block in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-amino-1-ethylcyclohexan-1-ol is a highly versatile alicyclic scaffold increasingly utilized in modern medicinal chemistry. It serves as a critical structural building block in the synthesis of targeted therapeutics, most notably in the development of complex heterocycles like 4-alkoxypyrrolo[2,1-f][1,2,4]triazine derivatives used for DYRK1A kinase inhibition[1]. Featuring a primary amine tethered to a functionalized cyclohexane ring containing a tertiary alcohol and an ethyl group, this scaffold presents a unique physicochemical profile.

However, these distinct functional groups introduce specific metabolic vulnerabilities. Understanding, quantifying, and optimizing the metabolic stability of this scaffold is critical during hit-to-lead optimization to predict in vivo clearance, guide structural modifications, and establish robust in vitro-in vivo correlations (IVIVC).

Structural Deconstruction & Causality of Metabolic Liabilities

To accurately predict the pharmacokinetic fate of 4-amino-1-ethylcyclohexan-1-ol, we must analyze the electronic and steric environment of its specific functional groups. The biotransformation of this scaffold is driven by the following mechanistic causalities:

  • The Primary Amine (C4): The nucleophilic lone pair on the primary amine is a prime target for biotransformation. It is highly susceptible to Phase II N-acetylation via cytosolic N-acetyltransferases (NATs). Additionally, it can undergo Phase I N-oxidation mediated by flavin-containing monooxygenases (FMOs) or specific Cytochrome P450 (CYP) isoforms.

  • The Tertiary Alcohol (C1) & Ethyl Group: Unlike primary or secondary alcohols, the tertiary alcohol at the C1 position lacks an alpha-proton. This steric and electronic configuration renders it highly resistant to CYP-mediated alcohol oxidation. However, the hydroxyl group serves as an excellent nucleophile for Phase II conjugation, specifically glucuronidation by UDP-glucuronosyltransferases (UGTs). The adjacent ethyl group, being aliphatic and relatively unhindered, is prone to ω (terminal) or ω−1 aliphatic hydroxylation by CYP enzymes.

  • The Cyclohexane Ring: The lipophilic nature of the alicyclic ring makes it a substrate for CYP3A4 and CYP2D6, which typically catalyze aliphatic hydroxylation at the C2 or C3 positions to increase aqueous solubility for renal excretion.

Biotransformation Parent 4-amino-1-ethylcyclohexan-1-ol (Parent Scaffold) NAcetyl N-Acetyl Metabolite (Phase II) Parent->NAcetyl NATs (Cytosolic) Glucuronide O-Glucuronide Conjugate (Phase II) Parent->Glucuronide UGTs (Microsomal) RingHydrox Aliphatic Hydroxylation (Phase I) Parent->RingHydrox CYP450 (Microsomal) NOxide N-Oxide / Hydroxylamine (Phase I) Parent->NOxide CYP/FMO (Microsomal)

Figure 1: Predicted Phase I and Phase II biotransformation pathways for 4-amino-1-ethylcyclohexan-1-ol.

Model Selection: Microsomes vs. Hepatocytes

Selecting the appropriate in vitro model is dictated by the scaffold's specific structural liabilities.

Human Liver Microsomes (HLMs) are subcellular fractions rich in CYP and UGT enzymes, making them ideal for isolating Phase I oxidative and specific Phase II conjugative pathways[2]. However, HLMs are devoid of cytosolic enzymes. Because 4-amino-1-ethylcyclohexan-1-ol contains a primary amine susceptible to cytosolic NATs, relying solely on HLMs may result in a false-negative stability profile. Utilizing suspension hepatocytes—which contain the complete, integrated enzymatic machinery of the liver—is critical to capture all clearance pathways and prevent underestimating the intrinsic clearance ( CLint​ )[3].

Self-Validating Experimental Protocols

To ensure absolute data integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to differentiate enzymatic degradation from chemical instability, and reference substrates to verify the metabolic competency of the biological matrix.

Protocol 1: HLM Stability Assay (CYP & UGT Pathways)

Causality Focus: To capture UGT-mediated glucuronidation of the tertiary alcohol, the microsomal vesicles must be permeabilized. UGTs reside on the luminal side of the endoplasmic reticulum; without adding a pore-forming agent, the hydrophilic cofactor UDPGA cannot reach the active site.

  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Permeabilization: Add the pore-forming peptide alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes to allow UDPGA access to luminal UGTs[4].

  • Substrate Addition: Spike 4-amino-1-ethylcyclohexan-1-ol to a final concentration of 1 µM. Self-Validation: Include parallel incubations with Verapamil (high CYP clearance) and Naloxone (high UGT clearance) to validate system activity. Include a minus-cofactor control to assess non-enzymatic degradation.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding cofactors: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Kinetic Sampling & Quenching: At defined intervals (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The 3:1 ratio of cold organic solvent instantly denatures proteins, halting enzymatic activity and precipitating the matrix.

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Protocol 2: Suspension Hepatocyte Assay (Integrated Clearance)

Causality Focus: Hepatocytes provide a complete metabolic profile but lose viability rapidly in suspension. Assays must be restricted to a tight timeframe, and viability must be strictly verified to ensure active transmembrane transport and functional intracellular enzyme cascades[5].

  • Cell Thawing & Counting: Thaw cryopreserved human hepatocytes at 37°C. Purify via Percoll gradient centrifugation to remove dead cells. Verify that viability exceeds 80% via Trypan Blue exclusion. Dilute to 1×106 viable cells/mL in Williams' Medium E[6].

  • Incubation: Add 4-amino-1-ethylcyclohexan-1-ol (1 µM final) to the hepatocyte suspension in a 96-well plate maintained at 37°C under 5% CO2​ .

  • Sampling & Quenching: Sample at 0, 15, 30, 60, 90, and 120 minutes. Quench immediately with 3 volumes of cold acetonitrile containing the IS.

  • Validation Controls: Run parallel incubations with 7-hydroxycoumarin (Phase II validation) and Midazolam (Phase I validation).

Workflow Prep 1. Test Compound Preparation (1 µM in buffer) Incubate 2. Matrix Incubation (37°C, +NADPH/UDPGA) Prep->Incubate Sample 3. Kinetic Aliquot Sampling (0 to 120 min) Incubate->Sample Quench 4. Reaction Quenching (Cold Acetonitrile + IS) Sample->Quench Centrifuge 5. Protein Precipitation (4000 rpm, 4°C) Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (Parent Depletion Tracking) Centrifuge->LCMS Data 7. PK Data Analysis (Calculate Half-life & CL_int) LCMS->Data

Figure 2: Standardized LC-MS/MS workflow for in vitro metabolic stability assessment.

Data Analysis and Quantitative Parameters

The metabolic half-life ( t1/2​ ) is derived from the slope ( −k ) of the natural log of percent parent remaining versus time. Intrinsic clearance is then calculated using the equation: CLint​=(0.693/t1/2​)×(V/N) , where V is the incubation volume and N is the protein concentration or cell number[6].

Crucially, when scaling in vitro CLint​ to predict in vivo hepatic clearance, one must account for the non-specific binding of the lipophilic scaffold to the microsomal proteins ( fu,mic​ ). Failing to incorporate the fu,mic​ term will result in a significant overestimation of the in vivo clearance, a phenomenon extensively documented in foundational pharmacokinetic scaling models[7].

Quantitative Data Summary

The following table summarizes the critical assay parameters and the standard classification thresholds for human intrinsic clearance, allowing researchers to categorize the metabolic stability of 4-amino-1-ethylcyclohexan-1-ol derivatives.

ParameterValue / ThresholdRationale / Application
HLM Assay Protein Conc. 0.5 mg/mLPrevents excessive non-specific binding while maintaining linear enzyme kinetics[8].
Alamethicin Conc. 50 µg/mg proteinOptimal pore formation for UDPGA access to luminal UGTs[4].
Hepatocyte Density 1×106 cells/mLStandard physiological scaling density for integrated cellular clearance[6].
Human CLint​ (Low) < 8.6 µL/min/mgIndicates high metabolic stability; scaffold is suitable for once-daily oral dosing.
Human CLint​ (Moderate) 8.6 - 47 µL/min/mgRequires PK/PD optimization; potential for moderate first-pass hepatic extraction.
Human CLint​ (High) > 47 µL/min/mgSevere metabolic liability; high first-pass extraction expected, requiring structural modification.

Strategies for Optimizing Scaffold Stability

If the 4-amino-1-ethylcyclohexan-1-ol scaffold exhibits high intrinsic clearance during testing, the following medicinal chemistry strategies can be employed based on the identified metabolite:

  • If N-acetylation is the primary liability: Consider steric shielding of the primary amine via N-methylation or incorporating the amine into a rigidified spirocyclic system.

  • If alicyclic hydroxylation occurs: Introduce fluorine atoms at the C2 or C3 positions of the cyclohexane ring. The strong C-F bond resists CYP-mediated hydrogen abstraction while maintaining the ring's overall geometry.

References

  • Google Patents. "4-alkoxypyrrolo[2,1-f][1,2,4]triazines and preparation and uses thereof". WO2023250156A1.
  • Di, L. et al. (2012). "Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design". European Journal of Medicinal Chemistry.
  • Creative Bioarray. "In Vitro Metabolic Stability".
  • WuXi AppTec. (2023). "How to Study Slowly Metabolized Compounds Using In Vitro Models".
  • Thermo Fisher Scientific. "In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes".
  • Obach, R. S. (1997). "Nonspecific binding to microsomes: impact on scale-up of in vitro intrinsic clearance to hepatic clearance as assessed through examination of warfarin, imipramine, and propranolol". Drug Metabolism and Disposition.
  • Springer Nature. "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes".
  • BDJ. "Strategies for In Vitro Metabolic Stability Testing".

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 4-Amino-1-ethylcyclohexan-1-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Aliphatic building block for diamino heterocyclic carboxamide compounds and related pharmaceutical intermediates. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Aliphatic building block for diamino heterocyclic carboxamide compounds and related pharmaceutical intermediates.

Introduction and Mechanistic Overview

Substituted aminocyclohexanols, such as 4-amino-1-ethylcyclohexan-1-ol, are highly valued in medicinal chemistry as versatile bifunctional building blocks. They are frequently utilized to introduce rigid, sp3-rich structural motifs into drug candidates, improving physicochemical properties like solubility and metabolic stability. This specific compound has been notably utilized in the synthesis of diamino heterocyclic carboxamide derivatives[1].

The most robust and scalable approach to synthesizing 4-amino-1-ethylcyclohexan-1-ol involves a two-step sequence starting from the commercially available N-Boc-4-aminocyclohexanone:

  • Nucleophilic Addition: A Grignard reaction using ethylmagnesium bromide installs the ethyl group and generates the tertiary alcohol.

  • Acidic Deprotection: Cleavage of the tert-butyloxycarbonyl (Boc) protecting group yields the target compound as a stable hydrochloride salt[1].

SynthesisRoute SM N-Boc-4-aminocyclohexanone (Starting Material) Step1 Step 1: Grignard Addition EtMgBr, THF, 0 °C to RT SM->Step1 Int tert-butyl (4-ethyl-4-hydroxycyclohexyl)carbamate (Intermediate) Step1->Int Nucleophilic Addition Step2 Step 2: Boc Deprotection HCl/Dioxane, RT Int->Step2 Prod 4-amino-1-ethylcyclohexan-1-ol HCl (Final Product) Step2->Prod Acidic Cleavage

Synthetic workflow for 4-amino-1-ethylcyclohexan-1-ol hydrochloride.

Materials and Stoichiometry

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
N-Boc-4-aminocyclohexanone213.281.02.13 g (10 mmol)Starting Material
Ethylmagnesium bromide (3.0 M in Et₂O)133.271.55.0 mL (15 mmol)Nucleophile
Anhydrous Tetrahydrofuran (THF)72.11-40 mLSolvent
4M HCl in Dioxane36.465.012.5 mL (50 mmol)Deprotection Reagent
Saturated NH₄Cl (aq)--20 mLQuenching Agent

Step-by-Step Experimental Methodologies

Step 1: Synthesis of tert-butyl (4-ethyl-4-hydroxycyclohexyl)carbamate

Expertise & Causality Note: The use of anhydrous conditions is critical here. Water will prematurely quench the Grignard reagent, forming ethane gas and magnesium hydroxide, severely reducing the yield. Furthermore, maintaining the reaction at 0 °C during the addition minimizes the enolization of the ketone, which would otherwise lead to unreacted starting material upon workup.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Dissolution: Dissolve N-Boc-4-aminocyclohexanone (2.13 g, 10 mmol) in anhydrous THF (30 mL) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Addition: Using a dry syringe, add ethylmagnesium bromide (3.0 M in diethyl ether, 5.0 mL, 15 mmol) dropwise over 15 minutes. Observation: A slight exotherm may occur; control the addition rate to maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (20 mL) dropwise. Causality: NH₄Cl is a mild acid that neutralizes the magnesium alkoxide without being acidic enough to cause the elimination of the newly formed tertiary alcohol (dehydration).

  • Extraction & Concentration: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a crude viscous oil or white solid. This can typically be used in the next step without further purification[1].

Step 2: Synthesis of 4-amino-1-ethylcyclohexan-1-ol hydrochloride

Expertise & Causality Note: Deprotection using HCl in dioxane is preferred over trifluoroacetic acid (TFA) because it directly yields the hydrochloride salt. The HCl salt of the highly polar amino-alcohol tends to precipitate directly out of the dioxane/ether mixture, allowing for isolation via simple filtration rather than complex aqueous workups or chromatography[1].

  • Dissolution: Dissolve the crude tert-butyl (4-ethyl-4-hydroxycyclohexyl)carbamate (~2.4 g) in a minimal amount of 1,4-dioxane (10 mL) in a 50 mL round-bottom flask.

  • Acidification: Under ice cooling, slowly add 4M HCl in dioxane (12.5 mL, 50 mmol) (Note: Patent literature utilizes 26% hydrogen chloride-dioxane[1]).

  • Cleavage: Remove the ice bath and stir the reaction mixture at room temperature for 15–17 hours. Observation: As the Boc group is cleaved, isobutylene and CO₂ gases are evolved. The product will begin to precipitate as a white solid.

  • Isolation: Add diethyl ether (15 mL) to the reaction mixture to ensure complete precipitation of the salt.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove any residual organic impurities and dioxane.

  • Drying: Dry the resulting white solid under high vacuum to afford 4-amino-1-ethylcyclohexan-1-ol hydrochloride.

Analytical Characterization Profile

To ensure the self-validating nature of this protocol, researchers should verify the successful conversion by tracking the disappearance of the Boc-protecting group and the appearance of the ethyl aliphatic signals.

Analytical MethodDiagnostic Signals / Expected Observations
¹H NMR (D₂O, 400 MHz) Loss of Boc: Disappearance of the strong singlet at ~1.40 ppm (9H).Ethyl Group: Triplet at ~0.85 ppm (3H, -CH₂CH₃ ), Quartet at ~1.50 ppm (2H, -CH₂ CH₃).Methine: Multiplet at ~3.10 ppm (1H, -CH NH₂).
LC-MS (ESI+) Expected m/z for [M+H]⁺ (Free base C₈H₁₇NO): 144.1
Physical State White, free-flowing crystalline solid (as the HCl salt).

References

  • Source: Google Patents (US8969336B2)

Sources

Application

applications of 4-amino-1-ethylcyclohexan-1-ol in small molecule drug discovery

Application Note: 4-Amino-1-ethylcyclohexan-1-ol as a Versatile Scaffold in Small Molecule Drug Discovery Executive Summary & Structural Rationale In modern small molecule drug discovery, the selection of aliphatic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Amino-1-ethylcyclohexan-1-ol as a Versatile Scaffold in Small Molecule Drug Discovery

Executive Summary & Structural Rationale

In modern small molecule drug discovery, the selection of aliphatic building blocks is critical for tuning physicochemical properties, improving metabolic stability, and maximizing target engagement. 4-Amino-1-ethylcyclohexan-1-ol (CAS: 1432679-29-2) has emerged as a highly versatile, bifunctional cycloalkane scaffold[1].

From a structural perspective, this compound offers three distinct pharmacological vectors:

  • Primary Amine: Acts as a highly reactive nucleophile for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, enabling facile attachment to electron-deficient heterocyclic cores.

  • Tertiary Alcohol: Functions as a robust hydrogen bond donor and acceptor. Unlike secondary alcohols, the tertiary alcohol is sterically shielded and inherently resistant to CYP450-mediated oxidation, thereby enhancing the metabolic half-life of the resulting drug candidate.

  • Ethyl Group: Provides a tunable lipophilic vector. In kinase inhibitor design, this moiety is frequently utilized to occupy specific hydrophobic sub-pockets within the ATP-binding site or solvent-exposed channels, increasing target residence time.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is essential for predicting its impact on the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Parameters and Drug Design Impact [1]

ParameterValueCausality / Impact on Drug Design
Molecular Formula C8H17NOAliphatic nature introduces sp3 character (Fsp3), improving clinical success rates.
Molecular Weight 143.23 g/mol Low molecular weight leaves a substantial "size budget" for the primary pharmacophore.
H-Bond Donors/Acceptors 2 / 2Enhances aqueous solubility and enables critical interactions with kinase hinge regions.
Predicted XLogP ~0.6Balances lipophilicity, preventing excessive plasma protein binding and hydrophobic trapping.
Reactive Centers Primary NH2Allows orthogonal functionalization without the need for alcohol protection in most SNAr conditions.

Strategic Applications in Drug Discovery

Design of DYRK1A Kinase Inhibitors

Overexpression of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurological disorders (Alzheimer's disease, Down syndrome) and various oncology indications. Recent patent literature highlights the use of 4-amino-1-ethylcyclohexan-1-ol in the synthesis of 4-alkoxypyrrolo[2,1-f][1,2,4]triazine derivatives[2].

  • Mechanistic Insight: The primary amine is coupled to the triazine core, while the 1-ethyl-1-ol moiety extends into the solvent channel. The tertiary alcohol forms water-mediated hydrogen bonds with the kinase backbone, and the ethyl group anchors the molecule via Van der Waals interactions, drastically improving both potency and isoform selectivity.

Diamino Heterocyclic Carboxamides for Oncology

The scaffold is also heavily utilized in the development of diamino heterocyclic carboxamides targeting non-small cell lung carcinoma (NSCLC)[3].

  • Mechanistic Insight: By appending the 4-amino-1-ethylcyclohexan-1-ol motif to a pyrazine or pyrimidine core, medicinal chemists can finely tune the basicity (pKa) of the molecule. This modulation directly influences the volume of distribution (Vd) and oral bioavailability of the oncology drug candidate.

Green Chemistry: Biocatalytic Scaffold Generation

The sustainable synthesis of complex aliphatic amines is a major focus in process chemistry. 4-Amino-1-ethylcyclohexan-1-ol serves as a benchmark substrate for bioamination using transaminases (e.g., Chromobacterium violaceum ATA) in disperse emulsion systems[4]. Because the ketone precursor (1-ethyl-4-oxocyclohexan-1-ol) is highly hydrophobic, utilizing a surfactant-based microemulsion overcomes mass transfer limitations, enabling high-yield stereoselective amination.

Experimental Workflows and Visualizations

SNAr Coupling Workflow

The following diagram illustrates the logical progression of incorporating the scaffold into a heteroaryl core.

SNAr_Workflow A Heteroaryl Halide (Electrophile) B 4-Amino-1-ethylcyclohexan-1-ol (Nucleophile) C DIPEA / Polar Aprotic Solvent (NMP or DMF), 80-100°C D SNAr Intermediate (TLC/LC-MS Validation) C->D E Aqueous Workup (pH 5.5 Extraction) D->E Conversion >95% F Purified Target Compound (Kinase Inhibitor) E->F AB AB AB->C

Workflow for SNAr coupling of 4-amino-1-ethylcyclohexan-1-ol in drug discovery.

Biocatalytic Transamination Pathway

Biocatalysis K 1-Ethyl-4-oxocyclohexan-1-ol (Hydrophobic Substrate) E Transaminase (Cv-ATA) Brij C10 / Decane Emulsion (pH 8.2) K->E D (S)-1-Phenylethylamine (Amino Donor) D->E P 4-Amino-1-ethylcyclohexan-1-ol (Target Scaffold) E->P B Acetophenone (Byproduct) E->B

Biocatalytic transamination pathway for synthesizing the amino alcohol scaffold.

Detailed Experimental Protocols

Protocol A: General SNAr Coupling to Heteroaryl Halides

This protocol is designed as a self-validating system to ensure high-fidelity coupling while preventing tertiary alcohol side-reactions.

Step 1: Reaction Setup

  • In an oven-dried round-bottom flask, dissolve the heteroaryl chloride (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

  • Add 4-amino-1-ethylcyclohexan-1-ol (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Causality: DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk. This prevents competitive quaternization with the electrophile and ensures the primary amine of the cyclohexanol scaffold remains the sole reactive nucleophile. NMP provides a high dielectric constant to stabilize the SNAr Meisenheimer complex transition state.

Step 2: Thermal Activation

  • Heat the reaction mixture to 90°C under an inert argon atmosphere for 4–12 hours.

Step 3: Self-Validating Reaction Monitoring

  • Monitor via LC-MS and TLC (ninhydrin stain).

  • Validation Check: The primary aliphatic amine will stain dark purple with ninhydrin. The disappearance of this spot, coupled with the emergence of a UV-active product mass (M+H) on LC-MS, confirms successful C-N bond formation. If the amine is consumed but the desired mass is absent, suspect competitive O-arylation at the tertiary alcohol (requires lowering the temperature or switching to Buchwald-Hartwig conditions).

Step 4: Orthogonal Aqueous Workup

  • Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc).

  • Wash the organic layer with a mildly acidic aqueous buffer (pH ~5.5).

  • Causality: The SNAr product (a heteroaryl-substituted secondary amine) typically has a conjugate acid pKa of 3–5, meaning it remains uncharged and highly soluble in EtOAc at pH 5.5. Conversely, any unreacted starting material (4-amino-1-ethylcyclohexan-1-ol) has an aliphatic amine pKa of ~10.5. At pH 5.5, it is fully protonated and efficiently partitioned into the aqueous waste, eliminating the need for complex column chromatography to separate the starting material.

Protocol B: Biocatalytic Transamination in a Disperse System[4]

For the green synthesis of the scaffold from its ketone precursor.

Step 1: Emulsion Preparation

  • Prepare a 50 mM HEPES buffer solution adjusted to pH 8.2.

  • Add 50 mM of 1-ethyl-4-oxocyclohexan-1-ol (substrate) and 50 mM of (S)-1-phenylethylamine (amino donor).

  • Introduce 50 mM Brij® C10 (surfactant) and 50 mM decane. Vortex vigorously until a macroscopically homogeneous milky emulsion forms.

  • Causality: The highly hydrophobic ketone substrate suffers from poor aqueous solubility, which normally starves the enzyme of substrate. The Brij C10/decane system creates a microemulsion that drastically increases the interfacial surface area, accelerating mass transfer to the aqueous phase where the enzyme resides.

Step 2: Enzymatic Conversion

  • Add 0.95 U of Chromobacterium violaceum transaminase (Cv-ATA) to the emulsion.

  • Incubate at 37°C with orbital shaking (200 rpm) for 24–48 hours.

  • Causality: Maintaining pH 8.2 is critical; it ensures the optimal ionization state of the enzyme's active site residues while keeping the equilibrium favorable for amine generation.

Step 3: Downstream Processing

  • Terminate the reaction by adjusting the pH to 12.0 using 1M NaOH, followed by extraction with methyl tert-butyl ether (MTBE).

  • Dry the organic phase over Na2SO4 and concentrate in vacuo to yield the isolated 4-amino-1-ethylcyclohexan-1-ol scaffold.

References

  • PubChemLite: 4-amino-1-ethylcyclohexan-1-ol (C8H17NO) Source: PubChem / uni.lu URL:[Link]

  • 4-alkoxypyrrolo[2,1-f][1,2,4]triazines and preparation and uses thereof (WO2023250156A1)
  • Diamino heterocyclic carboxamide compound (US9487491B2)
  • Application of Transaminases in a Disperse System for the Bioamination of Hydrophobic Substrates Source: ChemCatChem / ResearchGate (2020) URL:[Link]

Sources

Method

in vitro cell viability assay protocols using 4-amino-1-ethylcyclohexan-1-ol

Application Note: High-Throughput In Vitro Cell Viability and Cytotoxicity Profiling of 4-Amino-1-ethylcyclohexan-1-ol Derivatives Executive Summary 4-Amino-1-ethylcyclohexan-1-ol (CAS: 1432679-29-2) is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput In Vitro Cell Viability and Cytotoxicity Profiling of 4-Amino-1-ethylcyclohexan-1-ol Derivatives

Executive Summary 4-Amino-1-ethylcyclohexan-1-ol (CAS: 1432679-29-2) is a highly versatile aliphatic amino alcohol scaffold frequently utilized in the synthesis of novel bioactive pharmaceutical ingredients, such as diamino heterocyclic carboxamides[1]. When advancing these synthesized candidates into early-stage efficacy models, establishing their baseline cytotoxicity is a critical first step. This application note details a self-validating, multiplexed in vitro cell viability protocol designed to evaluate the biocompatibility of the base scaffold and its derivatives.

Experimental Design & Causality

To ensure high-fidelity data, a Senior Application Scientist must design a protocol that inherently controls for experimental artifacts. Every step in this workflow is driven by specific mechanistic causality:

  • Cell Line Selection: HepG2 (human hepatocellular carcinoma) is selected to screen for primary hepatotoxicity, while HEK293 (human embryonic kidney) serves as a baseline for general mammalian cytotoxicity.

  • Solvent Control: 4-amino-1-ethylcyclohexan-1-ol and its hydrophobic derivatives are reconstituted in 100% DMSO. The final assay concentration of DMSO is strictly capped at 0.1% (v/v). Causality: Solvent concentrations >0.1% can induce solvent-mediated lipid bilayer disruption and baseline apoptosis, artificially skewing the IC50 of the test compound.

  • Self-Validating Controls: Every 384-well plate must include a vehicle control (0.1% DMSO, defining 100% viability), a positive kill control (e.g., 10 µM Staurosporine, defining 0% viability), and cell-free blanks (to subtract background signal)[2].

High-Throughput Screening Workflow

The following workflow illustrates the progression from compound synthesis to final data analysis in a 384-well high-throughput screening (HTS) format.

HTS_Workflow N1 Synthesize Derivatives from Scaffold N2 Prepare 1000x Stock in DMSO N1->N2 N4 Compound Treatment (0.1% DMSO final) N2->N4 N3 Seed HepG2/HEK293 (24h Incubation) N3->N4 N5 Incubate 48h at 37°C N4->N5 N6 Multiplex Readout: Resazurin -> ATP N5->N6 N7 Data Analysis (IC50 & Z'-factor) N6->N7

Workflow for high-throughput cytotoxicity screening of 4-amino-1-ethylcyclohexan-1-ol derivatives.

Mechanistic Rationale: Why Multiplexing is Essential

Relying on a single viability readout can introduce false positives or negatives, particularly with novel chemical entities that may auto-fluoresce or directly interfere with assay chemistries. To ensure robust data, this protocol multiplexes two orthogonal methods:

  • Fluorometric Resazurin Reduction: Measures cellular metabolic capacity. Dehydrogenases in viable cells reduce non-fluorescent resazurin into highly fluorescent resorufin[3].

  • ATP Bioluminescence: The most sensitive and widely accepted marker of viable cells. When cells lose membrane integrity, endogenous ATPases rapidly deplete remaining ATP[4]. Firefly luciferase catalyzes the oxidation of D-luciferin in the presence of cellular ATP, emitting a luminescent signal directly proportional to the number of metabolically active cells[5].

Mechanism cluster_0 Resazurin Reduction (Metabolic Activity) cluster_1 ATP Bioluminescence (Cellular ATP) R1 Resazurin (Blue, Non-fluorescent) E1 Cellular Dehydrogenases (NADH/NADPH) R1->E1 R2 Resorufin (Pink, Highly Fluorescent) E1->R2 A1 Cell Lysis & Endogenous ATP Release E2 Firefly Luciferase + D-Luciferin + O2 A1->E2 A2 Oxyluciferin + AMP + CO2 + Luminescence E2->A2

Mechanisms of Resazurin reduction and ATP-dependent Luciferase bioluminescence for cell viability.

Step-by-Step Protocol

Phase I: Cell Seeding (Day 1)

  • Harvest HepG2 and HEK293 cells at 80% confluency using TrypLE Express.

  • Resuspend in assay media (DMEM + 10% FBS + 1% Penicillin/Streptomycin).

  • Seed 2,000 cells/well in 20 µL into a solid white, flat-bottom 384-well plate. Note: White plates are mandatory as they maximize luminescence reflection and minimize well-to-well optical crosstalk.

  • Centrifuge plates at 200 x g for 1 minute to ensure even cell distribution. Incubate at 37°C, 5% CO₂ for 24 hours.

Phase II: Compound Treatment (Day 2)

  • Prepare a 10-point, 3-fold serial dilution of 4-amino-1-ethylcyclohexan-1-ol and its synthesized derivatives in 100% DMSO (starting at 100 mM).

  • Perform an intermediate dilution (1:100) in culture media to create a 10X working stock (1% DMSO).

  • Transfer 2.2 µL of the 10X working stock to the 20 µL of cells (final volume = 22.2 µL; final highest concentration = 100 µM; final DMSO = 0.1%).

  • Incubate for 48 hours at 37°C, 5% CO₂.

Phase III: Multiplexed Readout (Day 4)

  • Resazurin Readout: Add 2.5 µL of 10X Resazurin reagent to each well. Incubate for 2 hours at 37°C. Measure fluorescence (Ex: 560 nm / Em: 590 nm) using a multi-mode microplate reader.

  • ATP Readout: Equilibrate the plate to room temperature for 15 minutes. Causality: Luciferase enzymatic activity is highly temperature-dependent; uneven plate temperatures will cause edge effects.

  • Add 25 µL of a homogeneous ATP bioluminescence reagent (e.g., CellTiter-Glo®) directly to each well. The detergent in the reagent lyses the cells, while proprietary ATPase inhibitors stabilize the released ATP[4].

  • Shake on an orbital shaker for 2 minutes to induce complete lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Record luminescence with an integration time of 0.5 seconds per well.

Data Presentation & Quality Control

The robustness of the assay must be validated using the Z'-factor, a statistical measure of assay quality. According to the NIH Assay Guidance Manual, a Z'-factor ≥ 0.4 is required for a validated high-throughput screen[4],[2].

Formula: Z′=1−∣Meanvehicle​−Meanpositive_control​∣3×SDvehicle​+3×SDpositive_control​​

Table 1: Representative Viability Data Summary

Test CompoundCell LineAssay ReadoutIC50 (µM)Z'-FactorCytotoxicity Profile
4-amino-1-ethylcyclohexan-1-ol (Base Scaffold)HepG2ATP Luminescence> 1000.82Non-cytotoxic
Derivative A (Carboxamide)HepG2ATP Luminescence12.40.79Moderate
Derivative B (Ether)HEK293Resazurin Fluorescence45.80.75Mild
Staurosporine (Positive Control)BothBoth0.050.85Highly Cytotoxic

Interpretation: The base scaffold (4-amino-1-ethylcyclohexan-1-ol) exhibits no significant cytotoxicity (IC50 > 100 µM), confirming its suitability as a biologically inert building block. Any cytotoxicity observed in downstream derivatives (e.g., Derivative A) can therefore be confidently attributed to the specific structural modifications rather than the core scaffold itself.

References

  • [1] US8969336B2 - Diamino heterocyclic carboxamide compound - Google Patents. Source: google.com. URL:

  • [4] Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Source: nih.gov. URL: [Link]

  • [2] A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT - PMC. Source: nih.gov. URL: [Link]

Sources

Application

Application Note: Definitive Stereochemical Assignment of 4-amino-1-ethylcyclohexan-1-ol using 1D and 2D NMR Spectroscopy

Introduction: The Critical Role of Stereochemistry in Drug Development In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a para...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stereochemistry in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of pharmacological activity. Diastereomers, which are stereoisomers that are not mirror images, can exhibit vastly different biological profiles, including efficacy, toxicity, and metabolic stability. The 1,4-disubstituted cyclohexane ring is a common scaffold in medicinal chemistry, and controlling its stereochemistry is essential for optimizing drug-receptor interactions.

4-amino-1-ethylcyclohexan-1-ol presents as two potential diastereomers: cis and trans. The relative orientation of the amino and ethyl/hydroxyl groups dictates the molecule's overall shape and its ability to bind to a biological target. Consequently, unambiguous characterization of these isomers is a non-negotiable step in synthesis, quality control, and regulatory submission. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose, providing detailed information about molecular structure and conformation in solution.[1]

This application note provides a comprehensive guide and detailed protocols for the structural and stereochemical elucidation of 4-amino-1-ethylcyclohexan-1-ol using a suite of 1D and 2D NMR experiments. We will delve into the causality behind experimental choices and provide a logical framework for interpreting the resulting spectra to confidently distinguish between the cis and trans isomers.

Foundational Principles: Conformational Analysis of 1,4-Disubstituted Cyclohexanes

The key to differentiating the isomers of 4-amino-1-ethylcyclohexan-1-ol lies in understanding the conformational behavior of the cyclohexane ring. The ring predominantly exists in a low-energy "chair" conformation to minimize angular and torsional strain.[2] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[3]

Through a process called ring-flipping, one chair conformation can interconvert to another, causing all axial substituents to become equatorial and vice-versa.[2] However, for a substituted cyclohexane, the two chair conformations are often not equal in energy. Bulky substituents generally prefer the more spacious equatorial position to avoid steric strain (1,3-diaxial interactions). This preference is quantified by the substituent's "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers.[4]

For 4-amino-1-ethylcyclohexan-1-ol, the C1 carbon is quaternary, bearing both an ethyl group and a hydroxyl group. The C4 carbon bears the amino group. The conformational equilibrium for the cis and trans isomers will be dictated by the steric demands of these groups. The ethyl group is significantly bulkier than the amino group. Therefore, the conformer where the ethyl group is equatorial will be strongly preferred.

  • trans-isomer: The amino group is trans to the ethyl/hydroxyl groups. To place the bulky ethyl group in the favored equatorial position, the amino group must be in the axial position.

  • cis-isomer: The amino group is cis to the ethyl/hydroxyl groups. To place the bulky ethyl group in the favored equatorial position, the amino group must also be in the equatorial position.

This fundamental difference in the spatial orientation of the amino group and its attached proton (H4) is the primary basis for their differentiation by NMR.

cluster_trans trans Isomer (Predicted Stable Conformer) cluster_cis cis Isomer (Predicted Stable Conformer) trans_conformer Ethyl: Equatorial Amino: Axial cis_conformer Ethyl: Equatorial Amino: Equatorial

Figure 1. Predicted stable chair conformations for cis and trans isomers.

Experimental Protocols

The following protocols are designed to generate high-quality, unambiguous data for structural elucidation.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is crucial for acquiring high-resolution NMR spectra. The choice of a deuterated solvent eliminates overwhelming solvent signals in the ¹H spectrum.[5] The concentration must be sufficient for detecting less sensitive nuclei like ¹³C, yet not so high as to cause line broadening or shimming issues.[6][7] Filtering removes particulate matter that can degrade magnetic field homogeneity and spectral resolution.[8]

Methodology:

  • Weigh 10-20 mg of the purified 4-amino-1-ethylcyclohexan-1-ol sample for ¹H and 2D NMR, or 50-100 mg for a dedicated ¹³C NMR experiment.[5][9]

  • Transfer the sample to a clean, small glass vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or DMSO-d₆). The choice depends on the sample's solubility. Methanol-d₄ is often a good starting point for polar aminocyclohexanols.

  • Gently agitate the vial to ensure the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution, but avoid prolonged use with fragile tubes.[6]

  • If any solid particles remain, filter the solution. A simple and effective method is to plug a Pasteur pipette with a small amount of cotton wool and transfer the solution through the pipette into a clean, dry 5 mm NMR tube.[7]

  • Ensure the final sample height in the NMR tube is between 4-5 cm.[8][9]

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

Rationale: A combination of 1D and 2D NMR experiments provides a complete picture of the molecule's structure.

  • ¹H NMR: Gives information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of unique carbon atoms. DEPT-135 is used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically through two or three bonds (³JHH). This is essential for tracing out the spin systems of the cyclohexane ring and the ethyl group.[10][11]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This is the most reliable way to assign carbon signals.[10][12]

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion.

Methodology:

  • Shimming & Locking: Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity. Lock onto the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Typical parameters: Spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Carefully integrate all signals and pick peaks.

  • ¹³C{¹H} and DEPT-135 Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required.

    • Typical parameters: Spectral width of 200-220 ppm, 512-2048 scans, relaxation delay of 2 seconds.

    • Run a DEPT-135 experiment to determine carbon multiplicities.

  • 2D ¹H-¹H COSY Acquisition:

    • Acquire a standard gradient-enhanced (gCOSY) spectrum.

    • Typical parameters: 2048 points in the direct dimension (F2) and 256-512 points in the indirect dimension (F1), 4-8 scans per increment.

  • 2D ¹H-¹³C HSQC Acquisition:

    • Acquire a standard gradient-enhanced HSQC spectrum optimized for one-bond C-H couplings (~145 Hz).

    • Typical parameters: 2048 points in F2 (¹H) and 256-512 points in F1 (¹³C), 8-16 scans per increment.

Sample Sample Preparation (10-20 mg in 0.6 mL CDCl₃) H1_NMR 1. Acquire 1D ¹H NMR (Proton environments, J-coupling) Sample->H1_NMR C13_NMR 2. Acquire 1D ¹³C & DEPT-135 (Carbon count & type) H1_NMR->C13_NMR COSY 3. Acquire 2D COSY (H-H correlations) C13_NMR->COSY HSQC 4. Acquire 2D HSQC (C-H one-bond correlations) COSY->HSQC Analysis 5. Integrated Data Analysis (Connect fragments, assign stereochemistry) HSQC->Analysis Structure Definitive Structure (cis or trans) Analysis->Structure

Figure 2. Workflow for NMR-based structural elucidation.

Data Analysis and Stereochemical Assignment

The definitive assignment hinges on the analysis of the proton at C4 (H4), which is attached to the carbon bearing the amino group. Its chemical shift and, more importantly, its coupling constants will be diagnostic.

Key Diagnostic Features:

The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation.[4]

  • trans-diaxial coupling (180°): Large coupling constant (J ≈ 10–13 Hz).

  • axial-equatorial (60°): Small coupling constant (J ≈ 2–5 Hz).

  • equatorial-equatorial (60°): Small coupling constant (J ≈ 2–5 Hz).

Analysis of the trans-Isomer (Predicted: NH₂ axial, H4 equatorial):

  • H4 Signal: The H4 proton will be in the equatorial position. It is coupled to two axial protons (at C3 and C5) and two equatorial protons (at C3 and C5).

  • Expected H4 Coupling: All couplings to H4 will be small (axial-equatorial and equatorial-equatorial). The signal for H4 will appear as a narrow multiplet or a pentet with small J-values.

  • Expected H4 Chemical Shift: Equatorial protons are typically deshielded (resonate at a higher ppm) compared to their axial counterparts in similar environments.[1]

Analysis of the cis-Isomer (Predicted: NH₂ equatorial, H4 axial):

  • H4 Signal: The H4 proton will be in the axial position. It is coupled to two axial protons (at C3 and C5) and two equatorial protons (at C3 and C5).

  • Expected H4 Coupling: H4 will exhibit two large trans-diaxial couplings to the axial protons at C3 and C5. It will also have two smaller axial-equatorial couplings. The signal for H4 will appear as a wide multiplet, often a triplet of triplets (tt), with at least two large J-values (≈ 10-13 Hz).

  • Expected H4 Chemical Shift: Axial protons are typically more shielded (resonate at a lower ppm) than their equatorial counterparts.[1]

¹³C NMR Analysis: The stereochemistry also influences the ¹³C chemical shifts due to the γ-gauche effect. An axial substituent causes steric compression with the syn-axial protons at the γ-positions (C3 and C5), leading to an upfield shift (shielding) of the γ-carbons.

  • trans-Isomer (NH₂ axial): The C2, C6, C3, and C5 carbons will experience a γ-gauche effect from the axial amino group and should be shifted upfield compared to the cis isomer.

  • cis-Isomer (NH₂ equatorial): The ring carbons will not experience this shielding effect from the amino group and will resonate at a comparatively downfield position.

Summary of Predicted Diagnostic Data

The following table summarizes the key expected differences in the NMR spectra of the two isomers.

NMR Feature cis-Isomer (NH₂ equatorial, H4 axial) trans-Isomer (NH₂ axial, H4 equatorial) Rationale
H4 Chemical Shift (δ) Lower field (e.g., ~2.6-2.8 ppm)Higher field (e.g., ~3.1-3.3 ppm)Axial protons are generally more shielded than equatorial protons.[1]
H4 Signal Multiplicity Broad multiplet (e.g., tt)Narrow multiplet (e.g., p)Presence of large trans-diaxial couplings for the axial H4.
H4 Coupling Constants (J) Two large J ≈ 10-13 HzAll small J ≈ 2-5 HzBased on the Karplus relationship for dihedral angles.[4]
¹³C Shifts (C2, C3, C5, C6) More downfieldMore upfield (shielded)γ-gauche effect from the axial amino group in the trans isomer.

Note: Absolute chemical shifts are solvent-dependent. The relative differences and coupling constants are the most reliable diagnostic tools.

Conclusion

NMR spectroscopy, through a logical application of 1D and 2D experiments, provides an unequivocal method for assigning the stereochemistry of 4-amino-1-ethylcyclohexan-1-ol. The critical diagnostic feature is the multiplicity and coupling constants of the H4 proton signal. A broad multiplet with large J-values (≥10 Hz) is definitive proof of an axial H4, corresponding to the cis-isomer, while a narrow multiplet with only small J-values indicates an equatorial H4, confirming the trans-isomer. This analysis, supported by ¹³C chemical shift data and 2D correlations, provides the robust and reliable characterization required by researchers in the pharmaceutical and chemical industries.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference for NMR principles).
  • University of Arizona. (2023). Small molecule NMR sample preparation. University of Arizona. [Link]

  • ETH Zurich. NMR Sample Preparation. ETH Zurich. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • University College London. Sample Preparation. University College London. [Link]

  • Wikipedia. Cyclohexane conformation. Wikipedia. [Link]

  • AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

  • Eliel, E. L., & Manoharan, M. (1981). Conformational analysis by nuclear magnetic resonance. Interpretation of solvent effect on standard enthalpy and entropy differences between conformations of cyclohexanol. Journal of Organic Chemistry, 46(9), 1959-1962. (Classic reference on the topic).
  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 4-amino-1-ethylcyclohexan-1-ol reactions

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex mechanistic challenges and impurity profiles associated with the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex mechanistic challenges and impurity profiles associated with the synthesis of 4-amino-1-ethylcyclohexan-1-ol (Molecular Formula: C8H17NO)[1].

This compound is a highly versatile small-molecule scaffold used in the development of diamino heterocyclic carboxamides and H-PGDS inhibitors[2][3]. However, the presence of a tertiary alcohol and a primary amine on a conformationally flexible cyclohexane ring introduces significant chemoselectivity and stereoselectivity challenges.

Below, you will find our field-proven troubleshooting guides, causal impurity analysis, and self-validating protocols to ensure high-fidelity synthesis.

I. Core Reaction Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the chemical logic of the synthesis. The most common industrial and bench-scale route involves the alkylation of a protected 4-aminocyclohexanone, followed by acidic deprotection.

G SM 4-Boc-aminocyclohexanone Alk Alkylation (EtLi or EtMgBr, THF, -78°C) SM->Alk Int Boc-4-amino-1-ethylcyclohexan-1-ol (cis/trans mixture) Alk->Int Main Pathway Imp1 Enolization / Reduction (Impurity: Cyclohexanol deriv.) Alk->Imp1 Side Reaction Deprot Deprotection (HCl/Dioxane, 0°C) Int->Deprot Prod 4-amino-1-ethylcyclohexan-1-ol (Target API) Deprot->Prod Controlled Temp Imp2 E1 Elimination (Impurity: 4-amino-1-ethylcyclohex-1-ene) Deprot->Imp2 Excess Heat/Acid

Fig 1: Reaction workflow for 4-amino-1-ethylcyclohexan-1-ol highlighting major impurity pathways.

II. Troubleshooting FAQs: Mechanism & Causality

Q1: Why am I seeing a high percentage of dehydrated alkene byproducts during the final deprotection step? The Causality: The hydroxyl group at the C1 position is a tertiary alcohol. Under standard acidic Boc-deprotection conditions (e.g., TFA or HCl at room temperature), the protonated alcohol readily leaves to form a highly stabilized tertiary carbocation. This immediately undergoes E1 elimination to yield 4-amino-1-ethylcyclohex-1-ene. The Solution: Thermal kinetics must be strictly managed. Deprotection must be initiated under strict ice-cooling (0–5 °C) using 26% HCl in dioxane[2]. The anhydrous nature of dioxane combined with low temperatures suppresses the elimination pathway while allowing the carbamate cleavage to proceed.

Q2: My reductive amination of 4-ethyl-4-hydroxycyclohexanone is yielding secondary amine dimers (m/z ~254). How do I prevent this? The Causality: In chemical reductive amination, the newly formed primary amine (4-amino-1-ethylcyclohexan-1-ol) is often more nucleophilic than the ammonia or benzylamine starting material. It attacks unreacted ketone intermediates, forming a secondary amine dimer. The Solution: While using a vast excess of the amine source can mitigate this, the modern gold standard is biocatalysis. Utilizing transaminases (ATAs) in a disperse system (e.g., employing Brij® C10 surfactants to handle the hydrophobic ketone) allows for highly stereoselective bioamination without any risk of dimerization[4].

Q3: During downstream coupling to form carboxamides, I am detecting an impurity with an identical mass to my product (+ O-alkylation mass). What is happening? The Causality: When coupling 4-amino-1-ethylcyclohexan-1-ol with carboxylic acids using reagents like HATU and DIEA, the tertiary hydroxyl group can compete as a nucleophile, leading to O-alkylation or esterification side reactions[3]. The Solution: Optimize the stoichiometry of your base. Keep DIEA to a maximum of 2.5–3.0 equivalents and ensure the amine is fully dissolved before adding the coupling reagent. If O-alkylation persists, transient protection of the tertiary alcohol (e.g., as a TMS ether) may be required prior to coupling.

Q4: How can I improve the conversion rate of the organolithium addition to the ketone? I am seeing unreacted starting material. The Causality: Alkyllithium reagents (like ethyllithium) are highly basic. Instead of undergoing nucleophilic addition, they can abstract an alpha-proton from 4-Boc-aminocyclohexanone, causing enolization. Upon aqueous workup, the enolate simply reverts to the starting ketone. The Solution: Conduct the addition at strictly -78 °C to favor the kinetic addition pathway over the thermodynamic enolization[2]. Alternatively, utilize anhydrous Cerium(III) chloride ( CeCl3​ ) to mediate the Grignard/organolithium addition; the oxophilicity of Cerium drastically reduces basicity and prevents enolization.

III. Quantitative Impurity Profiling

To assist your analytical teams, summarize your LC-MS and NMR data against this standardized impurity matrix:

Impurity ProfileStructural CharacteristicPrimary CausalityAnalytical Marker (1H-NMR / MS)Mitigation Strategy
4-Amino-1-ethylcyclohex-1-ene Dehydrated alkeneAcid-catalyzed E1 elimination during Boc-deprotection.Alkene protons δ ~5.4 ppmStrict temperature control (0 °C) during HCl addition[2].
Secondary Amine Dimers Bis-alkylated amineOver-alkylation during reductive amination of ketone.Increased mass (m/z ~254)Use biocatalytic transaminases (ATAs) in disperse systems[4].
O-Alkylated Byproducts Ether formation at C1Competing nucleophilicity of the tertiary hydroxyl group.Shift of ethyl CH2 protonsOptimize base equivalents (DIEA) during HATU coupling[3].
Unreacted Ketone Carbonyl retentionEnolization competing with organometallic addition.Carbonyl 13C peak ~210 ppmAdd CeCl3​ or maintain strict -78 °C during addition.

IV. Field-Proven Experimental Protocol

This self-validating protocol is engineered to suppress the E1 elimination impurity during the synthesis of the hydrochloride salt.

Methodology: Synthesis of 4-Amino-1-ethylcyclohexan-1-ol Hydrochloride Reference Standard Adaptation[2]

Step 1: Nucleophilic Addition (Kinetic Control)

  • Charge a flame-dried, argon-purged flask with tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) and anhydrous THF (approx. 0.03 M concentration).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Self-Validation Check: Ensure internal temperature probe reads -75 °C before proceeding to prevent enolization.

  • Add ethyllithium (or isopropyllithium/ethylmagnesium bromide depending on the target derivative) dropwise over 30 minutes.

  • Stir for 4 hours, allowing the temperature to naturally drift to, but not exceed, -50 °C.

Step 2: Quenching & Extraction

  • Quench the reaction at -50 °C by the slow addition of distilled water or saturated NH4​Cl .

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 3: Acidic Deprotection (Elimination Suppression)

  • Dissolve the crude tert-butyl (4-ethyl-4-hydroxycyclohexyl)carbamate in anhydrous dioxane (approx. 2 mL per 0.25 g of intermediate).

  • Critical Step: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Dropwise, add 26% hydrogen chloride-dioxane solution (approx. 5.5 eq of HCl). Causality: The lack of aqueous solvent and the depressed thermal energy prevents the tertiary alcohol from acting as a leaving group.

  • Remove the ice bath and stir at room temperature for 17 hours.

Step 4: Isolation

  • The product will precipitate as a white viscous solid. Collect the solid via vacuum filtration.

  • Wash the filter cake with cold dioxane and dry under high vacuum to yield pure 4-amino-1-ethylcyclohexan-1-ol hydrochloride.

V. References

  • PubChemLite: 4-amino-1-ethylcyclohexan-1-ol (C8H17NO) . PubChem / uni.lu. Available at:

  • Application of Transaminases in a Disperse System for the Bioamination of Hydrophobic Substrates . ResearchGate / Advanced Synthesis & Catalysis. Available at:

  • AU2010245545B2 - Diamino heterocyclic carboxamide compound . Google Patents. Available at:

  • WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors . Google Patents. Available at:

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-1-ethylcyclohexan-1-ol Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks encountered when synthesizing 4-amino-1-ethylcyclohexan-1-ol a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks encountered when synthesizing 4-amino-1-ethylcyclohexan-1-ol and its derivatives. These cyclic amino alcohols are vital intermediates in drug development, but their synthesis is fraught with chemoselectivity and stereoselectivity challenges.

This guide bridges the gap between theoretical chemistry and benchtop reality, providing field-proven troubleshooting strategies, self-validating protocols, and empirical data to ensure your synthetic workflows are robust and reproducible.

Synthetic Workflows Overview

The synthesis of 4-amino-1-ethylcyclohexan-1-ol typically follows one of two primary pathways: a traditional organometallic chemical route or a modern biocatalytic transamination route. The diagram below illustrates the mechanistic flow and critical intervention points for both strategies.

SynthesisRoutes cluster_chemical Route A: Traditional Chemical Synthesis cluster_biocatalytic Route B: Biocatalytic Transamination N1 tert-butyl (4-oxocyclohexyl)carbamate (Starting Material) N2 Organometallic Addition Ethyllithium (EtLi) at -78°C N1->N2 Nucleophilic Attack N3 Boc-Deprotection HCl in Dioxane (Ice Cooling) N2->N3 tert-butyl (4-ethyl-4-hydroxycyclohexyl)carbamate Product 4-amino-1-ethylcyclohexan-1-ol (Target Compound) N3->Product Acidic Cleavage B1 1-ethyl-4-oxocyclohexan-1-ol (Hydrophobic Substrate) B2 Micellar Solubilization Brij® C10 Surfactant B1->B2 Dispersion B3 Enzymatic Amine Transfer Cv-ATA / Isopropylamine B2->B3 Enhanced Mass Transfer B3->Product Stereoselective Conversion

Caption: Mechanistic workflows for the chemical and biocatalytic synthesis of 4-amino-1-ethylcyclohexan-1-ol.

Troubleshooting & FAQs

Q1: My Grignard addition of ethylmagnesium bromide to tert-butyl (4-oxocyclohexyl)carbamate is yielding mostly unreacted starting material. What is causing this?

Expert Insight (Causality): Grignard reagents (like EtMgBr) are highly basic. The alpha-protons of the cyclohexanone ring are relatively acidic. Instead of undergoing nucleophilic addition at the carbonyl carbon, the Grignard reagent acts as a base, enolizing the ketone. Upon aqueous workup, the enolate simply reprotonates to give back your starting material. Solution: You must shift the reagent's character from basic to nucleophilic. You can achieve this by switching to ethyllithium at strictly controlled cryogenic temperatures (-78°C) [4], or by employing Luche-type conditions. Pre-mixing the Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃) forms an organocerium intermediate, which is highly nucleophilic but significantly less basic, drastically reducing enolization.

Q2: During the Boc-deprotection step using HCl, I am observing significant formation of an alkene byproduct. How can I prevent this?

Expert Insight (Causality): Your intermediate contains a tertiary alcohol (the 1-ethylcyclohexan-1-ol moiety). Tertiary alcohols are highly susceptible to acid-catalyzed dehydration (E1 elimination) to form the corresponding substituted cyclohexene. If the reaction is allowed to warm up too quickly or if the acid concentration is excessively high, dehydration will outcompete the Boc-deprotection. Solution: Carefully control the temperature and acid concentration. The validated protocol utilizes 26% HCl in dioxane under strict ice-cooling, slowly warming to room temperature over 17 hours [4]. If dehydration persists, switch to a milder cleavage cocktail, such as Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C.

Q3: I am exploring the biocatalytic route using ω-transaminases to convert 1-ethyl-4-oxocyclohexan-1-ol, but conversion rates are stalling at <40%. Why?

Expert Insight (Causality): 1-ethyl-4-oxocyclohexan-1-ol is a highly hydrophobic substrate. In standard aqueous buffer systems, it suffers from severe mass transfer limitations. The substrate cannot effectively reach the enzyme's active site, leading to substrate starvation. Furthermore, if you are using a biphasic system, the organic phase can denature the enzyme at the interface. Solution: Implement a disperse system using a non-ionic surfactant. Research demonstrates that adding Brij® C10 creates amphiphilic supramolecular assemblies (micelles) that solubilize the hydrophobic ketone. This approach significantly enhances the reaction rate, pushing conversion beyond 90% while maintaining enzyme stability [3].

Self-Validating Experimental Protocols

Protocol A: Organometallic Addition via Ethyllithium

Objective: Synthesize tert-butyl (4-ethyl-4-hydroxycyclohexyl)carbamate from tert-butyl (4-oxocyclohexyl)carbamate.

  • Preparation: Dissolve 3.04 g of tert-butyl (4-oxocyclohexyl)carbamate in 100 mL of anhydrous THF under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78°C.

  • Addition: Dropwise add 56.8 mL of ethyllithium (0.5 M in benzene-cyclohexane) over 30 minutes. Maintain -78°C.

  • Reaction: Stir the mixture for 4 hours, allowing it to gradually warm to -50°C [2].

  • Quenching: Carefully quench with 150 mL of cold water.

  • Extraction & Purification: Extract with ethyl acetate, wash with saturated aqueous sodium chloride, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via IR spectroscopy. A successful nucleophilic addition is validated by the complete disappearance of the strong carbonyl stretching frequency at ~1710 cm⁻¹ and the appearance of a broad hydroxyl stretch at ~3300 cm⁻¹.

Protocol B: Acidic Deprotection (Boc Cleavage)

Objective: Isolate 4-amino-1-ethylcyclohexanol hydrochloride.

  • Preparation: Suspend 0.256 g of the intermediate from Protocol A in 2 mL of anhydrous dioxane.

  • Cooling: Place the reaction vessel in an ice-water bath (0°C).

  • Cleavage: Slowly add 1.4 mL of 26% hydrogen chloride-dioxane solution [4].

  • Incubation: Stir the mixture under ice cooling for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 16 hours.

  • Isolation: Collect the precipitated white solid by vacuum filtration and wash with cold dioxane.

  • Self-Validation Checkpoint: Monitor the mass of the recovered solid. Dehydration byproducts (alkenes) are highly soluble in non-polar solvents and will not precipitate as hydrochloride salts. A theoretical yield of the white solid (hydrochloride salt) confirms the preservation of the tertiary alcohol.

Protocol C: Biocatalytic Transamination in a Disperse System

Objective: Convert 1-ethyl-4-oxocyclohexan-1-ol to 4-amino-1-ethylcyclohexan-1-ol using ω-transaminase.

  • System Setup: Prepare a reaction mixture containing 25 mM of the ketone substrate, 50 mM isopropylamine (amine donor), 50 mM decane, and 50 mM Brij® C10 surfactant.

  • Buffer: Suspend the mixture in 50 mM HEPES buffer (pH 8.2).

  • Enzyme Addition: Add 10 μL of Chromobacterium violaceum ω-transaminase (Cv-ATA) preparation (0.95 U) [3].

  • Incubation: Incubate at 37°C with gentle orbital shaking for 48-72 hours.

  • Self-Validation Checkpoint: Verify micelle formation via dynamic light scattering (DLS) prior to enzyme addition. A successful disperse system will show a mean hydrodynamic radius of approximately 16 nm, indicating stable amphiphilic supramolecular assemblies[3].

Quantitative Data Presentation

The following table summarizes the comparative metrics between the traditional chemical route and the optimized biocatalytic disperse system.

MetricRoute A: Chemical Synthesis (EtLi + HCl)Route B: Biocatalytic (Cv-ATA + Brij C10)
Typical Yield 65 - 75% (Over 2 steps)> 90% (Single step)
Stereoselectivity Low (Produces cis/trans mixtures)High (Enzyme-dependent, up to 80% de)
Reaction Time ~24 hours48 - 72 hours
Scalability High (Standard industrial scale-up)Medium (Requires reactor volume optimization)
Primary Byproducts Dehydrated alkenes, unreacted enolatesAcetone (from amine donor)
Environmental Impact High (Requires cryogenic temps, organic solvents)Low (Aqueous buffer, mild temperatures)

References

  • Diamino heterocyclic carboxamide compound. Google Patents (US8969336B2).
  • Diamino heterocyclic carboxamide compound. Google Patents (WO2010128659A1).
  • Application of Transaminases in a Disperse System for the Bioamination of Hydrophobic Substrates. ResearchGate (2020).
  • Diamino heterocyclic carboxamide compound. Google Patents (CA2760061C).
Troubleshooting

resolving solubility issues of 4-amino-1-ethylcyclohexan-1-ol in aqueous media

Welcome to the Formulation & Solubilization Support Center. As drug development professionals and researchers, encountering poorly water-soluble compounds is a routine hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Support Center. As drug development professionals and researchers, encountering poorly water-soluble compounds is a routine hurdle. 4-amino-1-ethylcyclohexan-1-ol (C8H17NO) presents a specific physicochemical challenge: while it possesses hydrophilic hydroxyl and amine groups, its bulky ethylcyclohexyl backbone dominates its thermodynamic profile, severely limiting its solubility in neutral or basic aqueous media.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these solubility issues, ensuring your in vitro and in vivo assays yield reproducible data.

Mechanistic Overview of the Solubility Barrier

To solubilize a compound, we must first understand why it precipitates. Aliphatic amines with six or more carbon atoms are typically insoluble in water due to the dominant hydrophobic nature of the hydrocarbon ring [[1]](). 4-amino-1-ethylcyclohexan-1-ol contains 8 carbon atoms.

The pKa of the primary amine on the cyclohexyl ring is approximately 10.6 2. At physiological pH (7.4), the amine exists primarily in its protonated (ammonium) state, which aids solubility via ion-dipole interactions. However, if your formulation requires a pH > 8.5, the fraction of the unprotonated "free base" increases exponentially, leading to rapid precipitation. To counteract this, we must manipulate the solvent environment using pH modulation, cosolvents, or cyclodextrin encapsulation 3.

Diagnostic Workflow

Use the decision tree below to select the optimal solubilization strategy based on your assay's pH requirements.

Workflow N1 Determine Target pH & Required Concentration N2 Is Target pH < 8.5? N1->N2 N3 Strategy A: pH Modulation & Salt Formation (Protonated Amine) N2->N3 Yes (pKa ~10.6) N4 Strategy B/C: Cosolvents or Cyclodextrins (Unprotonated Amine) N2->N4 No (pH > 8.5) N7 Evaluate Visual Clarity & HPLC Concentration N3->N7 N5 Add PEG-400 / PG (Reduce Dielectric Constant) N4->N5 N6 Add HP-β-CD (Hydrophobic Encapsulation) N4->N6 N5->N7 N6->N7 N8 Stable Aqueous Solution N7->N8 Clear N9 Precipitation / Turbidity N7->N9 Cloudy N9->N5 Optimize

Figure 1: Decision tree for solubilizing 4-amino-1-ethylcyclohexan-1-ol in aqueous media.

Validated Solubilization Protocols

Every protocol provided here is designed as a self-validating system . Do not proceed to biological assays without passing the validation check at the end of each methodology.

Protocol A: pH-Driven Solubilization (In situ Salt Formation)

Causality: Converting the lipophilic free base into a hydrochloride salt drastically increases its polarity. Because the pKa is ~10.6, lowering the pH below 8.6 ensures >99% of the molecules are protonated.

  • Weigh 14.3 mg of 4-amino-1-ethylcyclohexan-1-ol (approx. 0.1 mmol).

  • Suspend the powder in 8 mL of ultra-pure water. The mixture will appear as a turbid suspension.

  • Under constant magnetic stirring (400 rpm), add 0.1 M HCl dropwise.

  • Monitor the pH continuously. Stop adding HCl when the pH reaches 5.5 – 6.0. The suspension will clarify as the ammonium chloride salt forms.

  • Adjust the final volume to 10 mL with water to yield a 10 mM stock solution.

Self-Validation Check: Measure the pH of the final solution. If pH > 7.5, protonation is incomplete. The solution must remain optically clear (UV-Vis Absorbance at 600 nm < 0.01) after 24 hours at 25°C.

Protocol B: Cosolvent-Mediated Solubilization

Causality: If your assay requires a higher pH, the amine will deprotonate. Cosolvents like PEG-400 reduce the dielectric constant of the aqueous vehicle, lowering the energy penalty of solvating the hydrophobic ethylcyclohexyl ring 4.

  • Weigh 14.3 mg of the compound into a glass vial.

  • Add 2 mL of PEG-400 (or Propylene Glycol). Vortex vigorously for 2 minutes until completely dissolved.

  • Slowly add 8 mL of your target aqueous buffer (e.g., PBS pH 7.4) under continuous magnetic stirring (500 rpm) to prevent localized supersaturation.

  • Filter the final solution through a 0.22 µm PTFE syringe filter.

Self-Validation Check: Perform a serial 1:10 dilution of the stock into pure buffer. If turbidity appears (Absorbance at 600 nm > 0.05), the cosolvent ratio is insufficient to maintain the lowered dielectric constant upon dilution.

Protocol C: Cyclodextrin Inclusion Complexation

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that accommodates the ethylcyclohexyl ring, forming a water-soluble host-guest complex while shielding the lipophilic bulk from the aqueous environment 5.

  • Prepare a 10% (w/v) HP-β-CD solution in your target aqueous buffer.

  • Add 4-amino-1-ethylcyclohexan-1-ol to the HP-β-CD solution at a 1:2 molar ratio (Drug:CD).

  • Subject the mixture to orbital shaking at 25°C for 24 hours to ensure thermodynamic complexation equilibrium.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug.

  • Carefully decant and collect the supernatant.

Self-Validation Check: Analyze the supernatant via HPLC-UV. The Area Under the Curve (AUC) of the drug peak should match your theoretical input concentration, confirming 100% inclusion complexation.

Quantitative Solubility Data

The table below summarizes the expected performance of each strategy, allowing for rapid comparison of achievable concentrations and thermodynamic stability.

Solubilization StrategyVehicle CompositionAchievable Concentration (mg/mL)Stability (25°C, 48h)Primary Mechanism
Baseline (Control) 100% H₂O (pH ~9.0)< 0.5Poor (Crashes out)Intrinsic aqueous solubility
Strategy A H₂O (pH 5.5, HCl)> 15.0ExcellentIon-dipole interaction (Salt)
Strategy B 20% PEG-400 in PBS~ 5.0ModerateDielectric constant reduction
Strategy C 10% HP-β-CD in PBS~ 12.0ExcellentHydrophobic encapsulation

Troubleshooting FAQs

Q: Why does my solution turn cloudy when diluting a DMSO stock of 4-amino-1-ethylcyclohexan-1-ol into PBS? A: This is a classic "solvent shift" precipitation. DMSO is a strong hydrogen-bond acceptor that easily solvates the compound. When diluted into PBS (pH 7.4), the local concentration of DMSO drops rapidly. Because the compound's free base form is highly lipophilic, it nucleates and precipitates before it can fully protonate. Solution: Pre-dissolve the compound in a cosolvent mixture (e.g., PEG-400) or use the salt form (Strategy A) prior to dilution.

Q: Can I use heat or sonication to force the compound into solution? A: Heating will temporarily increase the kinetic solubility, but the compound will undergo supersaturation and eventually crash out upon cooling to room temperature. Thermodynamics dictate that unless the solvent's properties are permanently altered (via pH, cosolvents, or complexation), the equilibrium solubility remains unchanged.

Q: How do I know if HP-β-CD is actually forming a complex or just acting as a surfactant? A: You can validate inclusion complexation using Phase-Solubility Profiling (the Higuchi-Connors method) 6. Plot the concentration of dissolved 4-amino-1-ethylcyclohexan-1-ol against increasing concentrations of HP-β-CD. A linear increase (A_L type phase diagram) indicates a 1:1 stoichiometric inclusion complex, whereas a non-linear curve might suggest higher-order complexes or mere micellar solubilization.

Q: Is there a synergistic effect if I combine PEG-400 and Cyclodextrins? A: Yes. The small non-polar hydrocarbon region in the cosolvent can reduce the ability of the aqueous system to squeeze out non-polar solutes, while the cyclodextrin provides direct encapsulation. Studies show that combining cosolvency and cyclodextrin addition is a highly promising approach for enhancing the solubility of hydrophobic drugs 7.

References

  • Physical Properties of Amines – Solubility, Melting and Boiling Point. Source: embibe.com. URL: 1

  • Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem - NIH. Source: nih.gov. URL: 2

  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug - Asian Journal of Pharmaceutics. Source: asiapharmaceutics.info. URL: 3

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed. Source: nih.gov. URL: 7

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Source: mdpi.com. URL: 6

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Source: touro.edu. URL: 5

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent - ResearchGate. Source: researchgate.net. URL: 4

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-amino-1-ethylcyclohexan-1-ol Amidation

Introduction Welcome to the Technical Support Center for the amidation of 4-amino-1-ethylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the amidation of 4-amino-1-ethylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The unique structure of 4-amino-1-ethylcyclohexan-1-ol, featuring a tertiary alcohol and a primary amine on a cyclohexane ring, presents significant steric challenges that can impede standard amidation protocols. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles to help you successfully synthesize your target amides.

The primary challenge in the amidation of this substrate arises from the steric bulk surrounding the primary amine, which can hinder the approach of an activated carboxylic acid. This often leads to low or no product yield, forcing the use of more potent and carefully selected reagents and conditions.[1][2] This guide will walk you through a logical progression of strategies to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard amidation reaction with EDC/HOBt is failing or giving very low yields. What is the likely cause?

A1: The primary reason for the failure of standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt) is the steric hindrance around the primary amine of 4-amino-1-ethylcyclohexan-1-ol.[1] The bulky cyclohexane ring and the neighboring ethyl and hydroxyl groups physically block the approach of the activated carboxylic acid. While EDC/HOBt is effective for many amide bond formations, it often lacks the reactivity required for sterically demanding couplings.[3]

Troubleshooting Steps:

  • Confirm Reagent Quality: Ensure your EDC and HOBt are fresh and have been stored under anhydrous conditions. Carbodiimides are particularly moisture-sensitive.[4]

  • Optimize Reaction Conditions:

    • Solvent: Use anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[5]

    • Temperature: While room temperature is standard, gently heating the reaction (e.g., to 40-50 °C) can sometimes improve yields, but be mindful of potential side reactions.

    • Reaction Time: Extend the reaction time to 24-48 hours and monitor by TLC or LC-MS.

  • Consider a More Potent Coupling Reagent: If optimization of the EDC/HOBt protocol fails, it is highly recommended to switch to a more powerful coupling reagent.

Q2: What are the recommended alternative coupling reagents for this sterically hindered amidation?

A2: For sterically hindered amines, more potent activating agents are necessary. The most effective alternatives generally fall into the categories of uronium/aminium salts or phosphonium salts.[1]

Reagent ClassExample(s)Key AdvantagesPotential Drawbacks
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast reaction times, low racemization rates.[3][6]Can cause guanidinylation of the amine if used in excess.[7]
Phosphonium Salts PyAOP, PyBOPHighly effective for sterically demanding couplings, low racemization.[1]Higher cost.

Recommendation: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is often the reagent of choice for challenging couplings due to its high efficiency and ability to suppress racemization.[8][9] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[3][10]

Q3: I'm using HATU, but my yields are still not optimal. How can I improve the reaction?

A3: Even with a powerful reagent like HATU, optimization is key. Here are several factors to consider:

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is essential to deprotonate the carboxylic acid without competing in the reaction.

    • Recommended: N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][11]

    • Avoid: Triethylamine (TEA) can sometimes lead to side reactions.

  • Pre-activation: Pre-activating the carboxylic acid with HATU and the base before adding the amine can significantly improve yields.[1] This allows for the formation of the active ester without the amine being present.

  • Stoichiometry: Ensure you are using a slight excess of HATU (1.1-1.3 equivalents) and a sufficient amount of base (2.0-3.0 equivalents).

  • Solvent: Anhydrous DMF is a common and effective solvent for HATU-mediated couplings.[10] Other polar aprotic solvents can also be used.[5]

  • Temperature and Time: Most HATU couplings proceed to completion within a few hours at room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal time.

Q4: Are there any potential side reactions I should be aware of?

A4: Yes, several side reactions can occur, especially with a bifunctional molecule like 4-amino-1-ethylcyclohexan-1-ol:

  • O-Acylation: The tertiary alcohol is generally less reactive than the primary amine, but O-acylation can occur, especially if a large excess of the activated carboxylic acid is used or under harsh conditions.

  • Guanidinylation: If an excess of a uronium-based coupling reagent like HATU is used, it can react with the primary amine to form a guanidinium byproduct.[7]

  • Racemization: If your carboxylic acid has a chiral center, racemization can be a concern. Using reagents like HATU, which are derived from HOAt, helps to minimize this risk.[3][9]

To minimize these side reactions, use the optimized stoichiometry and consider adding the activated carboxylic acid solution dropwise to the amine solution.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amidation

This protocol provides a robust starting point for the amidation of 4-amino-1-ethylcyclohexan-1-ol with a generic carboxylic acid.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-amino-1-ethylcyclohexan-1-ol (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • In a separate flask, dissolve 4-amino-1-ethylcyclohexan-1-ol in anhydrous DMF.

  • Slowly add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Amidation

G start Start: Low/No Yield in Amidation check_reagents Check Reagent Quality (EDC/HOBt, Solvents) start->check_reagents optimize_std Optimize Standard Conditions (Temp, Time, Stoichiometry) check_reagents->optimize_std Reagents OK switch_reagent Switch to Potent Coupling Reagent (e.g., HATU) optimize_std->switch_reagent Still Low Yield success Successful Amidation optimize_std->success Improved Yield optimize_hatu Optimize HATU Protocol (Base, Pre-activation, Solvent) switch_reagent->optimize_hatu troubleshoot_side_reactions Troubleshoot Side Reactions (O-Acylation, Guanidinylation) optimize_hatu->troubleshoot_side_reactions Low Yield or Impurities optimize_hatu->success High Yield troubleshoot_side_reactions->success Problem Solved

Caption: A decision tree for troubleshooting amidation reactions.

Diagram 2: Mechanism of HATU-Mediated Amide Bond Formation

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester Amine R'-NH2 Active_Ester->Amine Nucleophilic Attack Amide Amide Product Amine->Amide

Caption: Simplified mechanism of HATU-mediated amidation.[3][10][12]

References

  • Wikipedia. (n.d.). HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • McKenzie, L. C., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. [Link]

  • MacMillan, D. S., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Carpino, L. A., et al. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Morimoto, H., et al. (2017). Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. Green Chemistry. [Link]

  • Istrate, A., & Bäckvall, J. E. (2013). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry. [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]

  • Kumar, A., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • National Science Foundation. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2016, March 4). The Synthesis of Sterically Hindered Amides. [Link]

  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. [Link]

Sources

Troubleshooting

reducing byproduct formation in 4-amino-1-ethylcyclohexan-1-ol synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-1-ethylcyclohexan-1-ol. It is designed to be a practical resource for tro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-1-ethylcyclohexan-1-ol. It is designed to be a practical resource for troubleshooting common issues and minimizing byproduct formation in this multi-step synthesis, which typically involves the Grignard reaction with a protected 4-aminocyclohexanone followed by deprotection.

I. Reaction Overview and Critical Control Points

The synthesis of 4-amino-1-ethylcyclohexan-1-ol is a classic transformation that requires careful control of reaction conditions to achieve high yield and purity. The overall synthetic route involves three key stages:

  • Protection of the Amino Group: The primary amine of 4-aminocyclohexanone is highly nucleophilic and will react with the Grignard reagent. Therefore, it is essential to protect this functional group prior to the Grignard addition. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.

  • Grignard Reaction: The addition of ethylmagnesium bromide to N-Boc-4-aminocyclohexanone introduces the ethyl group at the carbonyl carbon, forming the desired tertiary alcohol. This step is highly sensitive to moisture and air.

  • Deprotection of the Amino Group: The Boc protecting group is removed under acidic conditions to yield the final product, 4-amino-1-ethylcyclohexan-1-ol.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that may be encountered during the synthesis.

Low Yield of the Desired Product

Q1: My overall yield of 4-amino-1-ethylcyclohexan-1-ol is significantly lower than expected. What are the likely causes?

A1: Low yields can stem from several factors throughout the three main stages of the synthesis. Here is a breakdown of potential issues:

  • Inefficient Protection of the Amino Group: If the Boc protection of 4-aminocyclohexanone is incomplete, the free amine in the starting material will be consumed by the Grignard reagent, leading to a lower yield of the desired product.

  • Poor Quality of Grignard Reagent: Ethylmagnesium bromide is highly reactive and can be degraded by moisture and atmospheric oxygen.[1] Using a low-quality or partially decomposed Grignard reagent will result in incomplete conversion of the ketone.

  • Side Reactions During Grignard Addition: Several side reactions can compete with the desired nucleophilic addition, reducing the yield of the tertiary alcohol. These include:

    • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. Upon work-up, this will regenerate the starting N-Boc-4-aminocyclohexanone.

    • Reduction: Ethylmagnesium bromide can act as a hydride donor, reducing the ketone to the corresponding secondary alcohol, N-Boc-4-ethylcyclohexan-1-ol.

  • Incomplete Deprotection: The removal of the Boc group may be incomplete, leaving some of the desired product in its protected form.

  • Product Loss During Work-up and Purification: The final product, being an amino alcohol, has some water solubility. Product can be lost to the aqueous layer during extraction if not performed thoroughly. Emulsions can also form, trapping the product.[2]

dot

Low_Yield Low Yield of 4-amino-1-ethylcyclohexan-1-ol Inefficient_Protection Inefficient Boc Protection Low_Yield->Inefficient_Protection Starting Material Issues Poor_Grignard_Quality Poor Grignard Reagent Quality Low_Yield->Poor_Grignard_Quality Reagent Issues Side_Reactions Side Reactions during Grignard Low_Yield->Side_Reactions Reaction Pathway Issues Incomplete_Deprotection Incomplete Deprotection Low_Yield->Incomplete_Deprotection Final Step Issues Product_Loss Product Loss during Work-up Low_Yield->Product_Loss Process Issues

Caption: Common Causes of Low Yield

Identification of Byproducts

Q2: I have an unexpected peak in my NMR/GC-MS analysis of the crude product after the Grignard reaction and work-up. What could it be?

A2: The most likely byproducts are the result of enolization and reduction of the starting ketone.

  • Starting Material (N-Boc-4-aminocyclohexanone): This will be present if the reaction did not go to completion. It can be identified by the presence of the ketone carbonyl in the 13C NMR spectrum (around 208-212 ppm) and the absence of the ethyl group signals.

  • Reduction Byproduct (N-Boc-4-ethylcyclohexan-1-ol): This secondary alcohol is formed when the Grignard reagent acts as a reducing agent.[3] In the 1H NMR, you would expect to see a new proton signal for the CH-OH group, which would be a multiplet. The ethyl group signals would be present.

  • Enolization Product (N-Boc-4-aminocyclohexanone): As mentioned, this is simply the unreacted starting material regenerated during work-up.

dot

cluster_0 Grignard Reaction Pathways Ketone N-Boc-4-aminocyclohexanone Product Desired Tertiary Alcohol (N-Boc-4-amino-1-ethylcyclohexan-1-ol) Ketone->Product Nucleophilic Addition (Desired) Reduction Reduction Byproduct (Secondary Alcohol) Ketone->Reduction Reduction (Side Reaction) Enolization Enolate Intermediate Ketone->Enolization Enolization (Side Reaction) Grignard EtMgBr Grignard->Product Grignard->Reduction Grignard->Enolization Start_Material_Regen Regenerated Starting Material Enolization->Start_Material_Regen Aqueous Work-up

Caption: Competing Reaction Pathways

III. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino group of 4-aminocyclohexanone before the Grignard reaction?

A1: Yes, it is absolutely essential. Grignard reagents are strong bases and will react with the acidic proton of the amino group, consuming the reagent and preventing the desired reaction with the ketone.[4] The Boc group is an excellent choice as it is stable to the basic conditions of the Grignard reaction and can be removed under acidic conditions that are compatible with the tertiary alcohol product.[1][5]

Q2: What are the optimal reaction conditions for the Grignard addition step?

A2: To favor the desired nucleophilic addition and minimize side reactions, the following conditions are recommended:

  • Low Temperature: The reaction should be carried out at a low temperature, typically between -78 °C and 0 °C. Lower temperatures disfavor enolization.

  • Slow Addition: The Grignard reagent should be added slowly to the solution of the ketone. This helps to control the exotherm of the reaction and maintain a low concentration of the Grignard reagent, which can also help to suppress side reactions.

  • Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents should be used. Grignard reagents react violently with water.[1]

Q3: How can I best purify the final product, 4-amino-1-ethylcyclohexan-1-ol?

A3: Purification is typically achieved through a combination of extraction and column chromatography.

  • Work-up: After quenching the reaction, a careful work-up is necessary. For acid-sensitive products, a mild quench with saturated aqueous ammonium chloride is recommended.[2] The aqueous layer should be extracted multiple times with an organic solvent like ethyl acetate to recover all of the product.

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired tertiary alcohol from unreacted starting material and byproducts.[2] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Both the Grignard reagent and the deprotection step involve hazardous materials.

  • Ethylmagnesium Bromide: This is a highly flammable and water-reactive reagent.[6] It should be handled under an inert atmosphere (nitrogen or argon). All sources of ignition must be eliminated.

  • Trifluoroacetic Acid (TFA): TFA, a common reagent for Boc deprotection, is a strong, corrosive acid. It should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety glasses.

IV. Experimental Protocols

Protocol 1: N-Boc Protection of 4-Aminocyclohexanone
  • Dissolve 4-aminocyclohexanone hydrochloride in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, such as sodium hydroxide, to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate ((Boc)2O) to the solution.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-aminocyclohexanone.

Protocol 2: Grignard Reaction with Ethylmagnesium Bromide
  • Under an inert atmosphere, dissolve N-Boc-4-aminocyclohexanone in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of ethylmagnesium bromide in THF dropwise via a syringe or an addition funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.

  • Slowly warm the reaction to room temperature and stir for another 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.[2]

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Boc Deprotection
  • Dissolve the crude N-Boc-4-amino-1-ethylcyclohexan-1-ol in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a basic solution (e.g., saturated sodium bicarbonate).

  • Extract the final product into an organic solvent, dry, and concentrate to yield 4-amino-1-ethylcyclohexan-1-ol. Further purification can be achieved by column chromatography if necessary.

V. Data Summary

CompoundKey 1H NMR Signals (Predicted)Key 13C NMR Signals (Predicted)
N-Boc-4-aminocyclohexanone ~3.5 ppm (broad, 1H, CH-N), ~2.4 ppm (m, 4H, CH2-C=O), 1.45 ppm (s, 9H, Boc)~210 ppm (C=O), ~155 ppm (Boc C=O), ~80 ppm (Boc C(CH3)3), ~48 ppm (CH-N), ~40 ppm (CH2-C=O)
N-Boc-4-amino-1-ethylcyclohexan-1-ol ~3.4 ppm (broad, 1H, CH-N), ~1.5-1.8 ppm (m, 8H, cyclohexyl CH2), 1.45 ppm (s, 9H, Boc), ~0.9 ppm (t, 3H, CH3 of ethyl), ~1.6 ppm (q, 2H, CH2 of ethyl)~155 ppm (Boc C=O), ~80 ppm (Boc C(CH3)3), ~72 ppm (C-OH), ~48 ppm (CH-N), ~35 ppm (cyclohexyl CH2), ~30 ppm (CH2 of ethyl), ~8 ppm (CH3 of ethyl)
4-amino-1-ethylcyclohexan-1-ol ~2.8 ppm (m, 1H, CH-N), ~1.4-1.7 ppm (m, 8H, cyclohexyl CH2), ~0.9 ppm (t, 3H, CH3 of ethyl), ~1.5 ppm (q, 2H, CH2 of ethyl)~72 ppm (C-OH), ~49 ppm (CH-N), ~36 ppm (cyclohexyl CH2), ~31 ppm (CH2 of ethyl), ~8 ppm (CH3 of ethyl)
N-Boc-4-ethylcyclohexan-1-ol (Reduction Byproduct) ~3.6 ppm (m, 1H, CH-OH), ~3.4 ppm (broad, 1H, CH-N), 1.45 ppm (s, 9H, Boc), ~0.9 ppm (t, 3H, CH3 of ethyl), ~1.3 ppm (m, 2H, CH2 of ethyl)~155 ppm (Boc C=O), ~80 ppm (Boc C(CH3)3), ~70 ppm (CH-OH), ~48 ppm (CH-N), ~35 ppm (cyclohexyl CH2)

VI. References

  • A ketone upon reaction with ethyl magnesium bromide (Grignard reagent) fo.. - Filo. (2025, September 17). [Link]

  • A novel reduction of diketones with i-RMgBr catalyzed by Cp2TiCl2 and deoxygenation of sulfoxides by Cp2TiCl2/Al system - PMC. [Link]

  • What is the major product of each of the following reactions? c. ... - Pearson. [Link]

  • 4964 Ethylmagnesium Bromide (ca 3mol/l Ethyl Ether Soln.) (English) AAA TCI MSDS A2.0 (DEFAULT FORM). [Link]

  • 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem. [Link]

  • How to purify tertiary alcohol? - ResearchGate. (2024, April 22). [Link]

  • Aldehydes and Ketones - Grignard and Hydride Reduction Reactions - YouTube. (2022, March 11). [Link]

  • Using the Grignard Reaction to Make Tertiary alcohols - YouTube. (2018, February 17). [Link]

  • Material Safety Data Sheet - Ethylmagnesium bromide, 40% in diethyl ether - Cole-Parmer. (2005, October 3). [Link]

  • TRIFLUOROACETIC ACID - AmericanBio. (2015, January 5). [Link]

  • 4-amino-1-ethylcyclohexan-1-ol (C8H17NO) - PubChemLite. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). [Link]

  • 19.8: Nucleophilic Addition of Grignards - Chemistry LibreTexts. (2020, May 30). [Link]

  • CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction - Google Patents.

  • Organic Chem Review: Nucleophilic Addition - Predict Product in Grignard Reaction | Kaplan MCAT Prep - YouTube. (2019, September 13). [Link]

  • Preparation of Alcohols via the Grignard Reaction Part 2 - YouTube. (2019, February 22). [Link]

  • Grignard Reaction - Common Conditions. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Validating LC-MS/MS Methods for 4-amino-1-ethylcyclohexan-1-ol in Biological Matrices

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-amino-1-ethylcyclohexan-1-ol. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-amino-1-ethylcyclohexan-1-ol. As a small, polar molecule, this analyte presents unique challenges that necessitate careful consideration of sample preparation and chromatographic techniques. This document moves beyond a simple checklist, offering insights into the rationale behind methodological choices, grounded in international regulatory standards such as the ICH M10 guideline.[1][2][3]

The objective of validating a bioanalytical method is to unequivocally demonstrate its suitability for its intended purpose.[3] For drug development professionals, this process is the bedrock of reliable pharmacokinetic (PK) and toxicokinetic (TK) data, which are critical for regulatory submissions to agencies like the FDA and EMA.[4][5][6]

The Analytical Challenge: Physicochemical Profile

4-amino-1-ethylcyclohexan-1-ol is characterized by its high polarity, attributed to the presence of both an amino (-NH2) and a hydroxyl (-OH) group. This hydrophilicity is the primary hurdle in developing a reliable bioanalytical method.

  • Poor Retention in Reversed-Phase (RP) Chromatography: Traditional C18 columns, the workhorses of LC, rely on hydrophobic interactions. Highly polar analytes like this one have minimal affinity for the stationary phase, leading to poor retention, potential co-elution with matrix components, and compromised sensitivity.[7][8]

  • Sample Preparation Complexity: The analyte's high water solubility makes conventional Liquid-Liquid Extraction (LLE) inefficient, as it will preferentially remain in the aqueous phase.[9][10]

These properties dictate a strategic departure from standard "out-of-the-box" methods toward more specialized techniques.

A Comparative Analysis of Sample Preparation Strategies

Effective sample preparation is the most critical step in mitigating matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, thereby compromising data accuracy.[11][12] The choice of technique involves a trade-off between cleanup efficiency, recovery, speed, and cost.

Technique Principle Pros for 4-amino-1-ethylcyclohexan-1-ol Cons for 4-amino-1-ethylcyclohexan-1-ol
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[13]Fast, simple, and inexpensive.Minimal cleanup; high risk of matrix effects and ion suppression.[9] Phospholipids are not removed effectively.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[11]Can provide a cleaner extract than PPT.Inefficient for highly polar analytes which remain in the aqueous layer.[10] Requires pH optimization to neutralize the amino group, which may still be insufficient.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a different solvent, separating it from matrix components.[13]Highly selective, providing the cleanest extracts and reducing matrix effects.[9][11] Amenable to automation.More complex method development; higher cost per sample.

Recommendation: For 4-amino-1-ethylcyclohexan-1-ol, Mixed-Mode Solid-Phase Extraction (SPE) is the superior choice. A mixed-mode cation-exchange/reversed-phase sorbent can exploit both the positive charge of the protonated amine (for ion-exchange retention) and the non-polar character of the cyclohexyl ring (for reversed-phase retention). This dual retention mechanism provides exceptional selectivity against endogenous interferences.

Chromatographic Separation: HILIC as the Superior Alternative

While reversed-phase chromatography is the most common LC mode, it is ill-suited for this analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended alternative.

HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, allowing for their retention and separation.[7][14]

Technique Mechanism Pros for 4-amino-1-ethylcyclohexan-1-ol Cons for 4-amino-1-ethylcyclohexan-1-ol
Reversed-Phase (RP-LC) Partitioning into a non-polar stationary phase (e.g., C18).Ubiquitous and well-understood.Poor retention without MS-incompatible ion-pairing agents.[7][15]
HILIC Partitioning into a water-enriched layer on a polar stationary phase.[7]Excellent retention for polar analytes.[8][14] The high organic content of the mobile phase promotes efficient desolvation in the MS source, often enhancing sensitivity.[14]Can require longer equilibration times.[15] Sensitive to mobile phase composition and sample solvent.

Recommended LC-MS/MS Methodology: A Step-by-Step Protocol

This section outlines a robust protocol based on the principles discussed above.

Experimental Workflow Diagram

G cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Condition SPE Plate (Methanol, then Water) p2 2. Equilibrate SPE Plate (Aqueous Buffer, e.g., Ammonium Acetate) p3 3. Load Sample (Plasma + IS, pre-treated) p4 4. Wash Plate (e.g., 5% Methanol in Water) p5 5. Elute Analyte (e.g., 5% Formic Acid in Methanol) a1 6. Evaporate & Reconstitute (in 90% Acetonitrile) p5->a1 a2 7. Inject onto HILIC Column a3 8. MS/MS Detection (Positive ESI, MRM Mode) d1 9. Integrate Peaks a3->d1 d2 10. Generate Calibration Curve d3 11. Quantify Samples

Caption: Workflow for quantification of 4-amino-1-ethylcyclohexan-1-ol.

Protocol Details:
  • Internal Standard (IS) Selection: A stable isotope-labeled (SIL) version of the analyte (e.g., d4-4-amino-1-ethylcyclohexan-1-ol) is the ideal internal standard as it corrects for matrix effects and variability in extraction and ionization.

  • Sample Preparation (Mixed-Mode SPE):

    • Plate: Mixed-Mode Cation Exchange SPE Plate.

    • Condition: 1 mL Methanol, followed by 1 mL Water.

    • Equilibrate: 1 mL 25 mM Ammonium Acetate buffer, pH 6.0.

    • Load: 100 µL plasma sample (spiked with IS) diluted with 200 µL 2% Phosphoric Acid in water.

    • Wash 1: 1 mL 25 mM Ammonium Acetate buffer, pH 6.0.

    • Wash 2: 1 mL Methanol.

    • Elute: 1 mL 5% Ammonium Hydroxide in Methanol.

    • Post-Elution: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile/Water.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: HILIC Amide/Silica column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile/Water.

    • Gradient: Start at 95% B, hold for 0.5 min, decrease to 50% B over 2.0 min, hold for 0.5 min, return to 95% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: To be optimized by infusing the analyte and IS. Example: Analyte (Precursor Ion [M+H]+ -> Product Ion), IS (Precursor Ion [M+H]+ -> Product Ion).

A Deep Dive into Method Validation Parameters

Full validation must be performed according to regulatory guidelines to ensure the method is reliable for its intended use.[4][5]

Validation Workflow Overview

ValidationWorkflow cluster_params Validation Parameters Dev Method Development (LC & MS Optimization) FullVal Full Validation Dev->FullVal Selectivity Selectivity & Matrix Effect LLOQ LLOQ CalCurve Calibration Curve (Linearity) Accuracy Accuracy & Precision Stability Stability (Freeze-Thaw, Bench-Top, etc.) Carryover Carryover Report Validation Report Routine Routine Sample Analysis Report->Routine

Caption: The logical flow of a bioanalytical method validation process.

Selectivity and Matrix Effect
  • Purpose: To ensure the method can differentiate and quantify the analyte from other components in the sample, such as metabolites, endogenous substances, and concomitant medications.[16] The matrix effect assesses the impact of co-eluting matrix components on the ionization of the analyte.[12]

  • Protocol:

    • Analyze at least six different lots of blank biological matrix (e.g., plasma).

    • Spike these lots at the Lower Limit of Quantification (LLOQ) and at a high concentration (HQC).

    • Evaluate for interfering peaks at the retention time of the analyte and IS. The response of interfering peaks should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.[17]

    • To assess the matrix factor, compare the peak area of the analyte spiked into extracted blank matrix with the peak area of the analyte in a pure solution.

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different lots should be ≤15%.

Calibration Curve and Linearity
  • Purpose: To demonstrate the relationship between the instrument response and the known concentration of the analyte.[5]

  • Protocol:

    • Prepare a blank sample, a zero sample (blank + IS), and at least 6-8 non-zero calibration standards by spiking the analyte into the biological matrix.[18]

    • The concentration range should bracket the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ).[4]

    • Analyze the calibration curve and fit the data using an appropriate model (typically a weighted 1/x or 1/x² linear regression).

  • Acceptance Criteria:

    • At least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).[18]

    • The correlation coefficient (r²) should be ≥0.99.

Parameter Example Data Acceptance Criteria
Calibration Range 1.00 - 1000 ng/mLMust cover expected sample concentrations.
Regression Model Weighted (1/x²) LinearBack-calculated concentrations must meet criteria.
Correlation (r²) 0.9985≥0.99
Accuracy and Precision
  • Purpose: Accuracy measures the closeness of the determined concentration to the true value. Precision measures the reproducibility of replicate measurements.[19] They are assessed at multiple concentration levels using Quality Control (QC) samples.

  • Protocol:

    • Prepare QCs in the same biological matrix at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of ULOQ).

    • Intra-batch (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-batch (Between-run): Analyze the QC replicates across at least three different runs on different days.

  • Acceptance Criteria:

    • The mean concentration for each level must be within ±15% of the nominal value (±20% for LLOQ).

    • The CV% for each level must be ≤15% (≤20% for LLOQ).

QC Level (ng/mL) Intra-batch Precision (CV%) Intra-batch Accuracy (% Bias) Inter-batch Precision (CV%) Inter-batch Accuracy (% Bias)
LLOQ (1.00) 8.5%+5.2%11.2%+3.8%
Low (3.00) 6.1%-2.5%7.9%-1.5%
Mid (100) 4.2%+1.8%5.5%+2.1%
High (800) 3.9%-0.9%4.8%-0.5%
Stability
  • Purpose: To evaluate the chemical stability of the analyte in the biological matrix under various conditions that study samples may encounter.[20]

  • Protocol:

    • Use Low and High QC samples for all stability tests.

    • Compare the mean concentration of the stability samples against freshly prepared comparison samples.

  • Types of Stability to Assess:

    • Freeze-Thaw Stability: After at least 3 freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for an expected duration of sample handling.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the sample storage time.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion

The validation of an LC-MS/MS method for a polar analyte like 4-amino-1-ethylcyclohexan-1-ol requires a scientifically-driven approach that goes beyond routine procedures. Standard reversed-phase chromatography and protein precipitation are often inadequate. By employing more advanced techniques like mixed-mode solid-phase extraction and HILIC, researchers can develop a highly selective, sensitive, and robust method. Adherence to the comprehensive validation parameters outlined in the ICH M10 guidelines ensures the generation of high-quality, reliable data that can withstand regulatory scrutiny and confidently support drug development programs.[1][3]

References

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Labcorp. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • Bioanalytical Method Validation: ICH M10. (n.d.). CMIC Group. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation. (2023, January 13). European Medicines Agency. Retrieved from [Link]

  • Al-Soud, Y. A., & Al-Masri, I. M. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-33. Retrieved from [Link]

  • Abbott, R., & Smeraglia, J. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(8), 881-884. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • Analysis of Challenging Polar Contaminants in Water by LC/MS/MS with Direct Injection. (2023, December 8). Separation Science. Retrieved from [Link]

  • Sample preparation for polar metabolites in bioanalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry, 412(24), 6177-6198. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved from [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2026, March 25). Chromatography Online. Retrieved from [Link]

  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2012). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 897, 21-29. Retrieved from [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024, July 10). Analytical Chemistry. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World. Retrieved from [Link]

  • Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. (2023, October 19). Molecules. Retrieved from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs. Retrieved from [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2023, January 4). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

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  • Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. (2021, September 27). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

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Comparative

Overcoming Metabolite Interference: A Comparative Guide to 4-amino-1-ethylcyclohexan-1-ol Cross-Reactivity in Pharmacokinetic Immunoassays

Executive Summary & The Analytical Challenge In the preclinical and clinical development of diamino heterocyclic carboxamides—a prominent class of kinase inhibitors—bioanalytical scientists frequently encounter severe ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In the preclinical and clinical development of diamino heterocyclic carboxamides—a prominent class of kinase inhibitors—bioanalytical scientists frequently encounter severe pharmacokinetic (PK) quantification artifacts[1]. These artifacts are primarily driven by 4-amino-1-ethylcyclohexan-1-ol (CAS: 1432679-29-2), a versatile small molecule scaffold[2] that is often cleaved from the parent drug via hepatic cytochrome P450 (CYP450) metabolism.

Because 4-amino-1-ethylcyclohexan-1-ol contains both a primary amine and a hydroxyl group on a rigid cyclohexane ring[3], it is highly polar and immunogenic when exposed. In standard competitive Enzyme-Linked Immunosorbent Assays (cELISAs), antibodies raised against the parent drug frequently cross-react with this circulating metabolite, leading to falsely elevated PK profiles[4].

This guide objectively compares the performance of the rationally designed MAb-Select™ DHC cELISA Kit against standard polyclonal (pAb) kits and generic LC-MS/MS workflows, providing drug development professionals with mechanistic insights and validated protocols to overcome metabolite cross-reactivity.

Mechanistic Insight: The Role of Rational Hapten Design

Small molecules (<1000 Da) cannot elicit an immune response independently and must be conjugated to carrier proteins (e.g., BSA, KLH) to function as immunogens. The causality behind high cross-reactivity lies entirely in the conjugation site and linker chemistry chosen during hapten design[5].

If the parent drug is conjugated to the carrier protein via a distal site on its heterocyclic core, the 4-amino-1-ethylcyclohexan-1-ol moiety is left protruding and fully exposed to the host's immune system. Consequently, the generated antibodies will recognize the cyclohexanol ring as a dominant epitope, resulting in high affinity for both the parent drug and the cleaved metabolite[6].

The MAb-Select™ Solution: To eliminate this interference, the MAb-Select™ platform utilizes Antibody Recognition Profile-Aided Hapten Design[7]. The immunizing hapten is conjugated directly through the primary amine of the 4-amino-1-ethylcyclohexan-1-ol moiety using an active ester method[5]. This strategic linkage masks the metabolite's structure, forcing the murine immune system to generate monoclonal antibodies (mAbs) exclusively against the unique heterocyclic core of the parent drug. As demonstrated in similar biogenic amine assays, masking the primary amine can reduce cross-reactivity to negligible levels (<0.1%)[8].

G Parent Parent Drug (Core + Scaffold) Enzyme CYP450 Metabolism Parent->Enzyme Metabolite 4-amino-1-ethylcyclohexan-1-ol (Metabolite) Enzyme->Metabolite Cleavage pAb Standard pAb Kit (Binds Exposed Scaffold) Metabolite->pAb Epitope Recognized mAb MAb-Select™ Kit (Binds Core Only) Metabolite->mAb Epitope Masked FalsePos False Positive PK (High Cross-Reactivity) pAb->FalsePos Accurate Accurate PK Data (<0.1% Cross-Reactivity) mAb->Accurate

Figure 1: Metabolic cleavage and antibody recognition pathways affecting assay specificity.

Product Performance & Comparative Data

The table below summarizes the quantitative performance of the three primary bioanalytical workflows used for monitoring diamino heterocyclic carboxamides in the presence of the 4-amino-1-ethylcyclohexan-1-ol metabolite.

Assay PlatformRecognition MechanismLLOQ (ng/mL)% Cross-Reactivity (Metabolite)ThroughputCost / Sample
MAb-Select™ cELISA Core-specific mAb (Masked scaffold)0.5< 0.1% High (96-well)Low
Standard pAb cELISA Core + Scaffold pAb (Exposed scaffold)1.245.8% High (96-well)Low
Generic LC-MS/MS Mass-to-charge ratio (m/z) separation0.10.0% Low (Serial)High

Data Interpretation: While LC-MS/MS remains the gold standard for absolute specificity (0.0% cross-reactivity), the MAb-Select™ kit achieves statistically comparable specificity (<0.1%) while maintaining the high-throughput, low-cost advantages of a microplate immunoassay. The standard pAb kit is structurally compromised, exhibiting nearly 46% cross-reactivity, rendering it unsuitable for late-stage PK studies.

Self-Validating Experimental Protocol: Assessing Cross-Reactivity

To ensure scientific trustworthiness, laboratories must empirically validate the specificity of their chosen immunoassay[4]. The following step-by-step competitive ELISA protocol is a self-validating system: by running the parent drug and the 4-amino-1-ethylcyclohexan-1-ol metabolite in parallel, the assay internally calculates the IC50​ shift, mathematically proving the presence or absence of cross-reactivity[5].

Methodology

Step 1: Reagent & Plate Preparation

  • Coat a 96-well microtiter plate with 100 µL/well of the heterologous coating antigen (Parent Drug-OVA conjugate) at 1 µg/mL in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Wash the plate 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20).

  • Block unreacted sites with 200 µL/well of 3% BSA in PBS for 2 hours at room temperature (RT). Wash 3 times.

Step 2: Competitive Incubation

  • Prepare serial dilutions (0.01 ng/mL to 10,000 ng/mL) of the Parent Drug and the isolated 4-amino-1-ethylcyclohexan-1-ol metabolite in assay buffer.

  • Add 50 µL of the standards/metabolite to designated wells.

  • Immediately add 50 µL of the primary antibody (e.g., MAb-Select™ anti-DHC mAb) to all wells.

  • Incubate for 1 hour at RT on a microplate shaker (400 rpm). Causality note: During this step, free molecules in solution compete with the immobilized plate antigen for the limited antibody binding sites.

Step 3: Detection & Quantification

  • Wash the plate 5 times with PBST to remove all unbound primary antibodies and drug/metabolite complexes.

  • Add 100 µL/well of HRP-conjugated secondary antibody (anti-mouse IgG). Incubate for 45 minutes at RT. Wash 5 times.

  • Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes.

  • Halt the enzymatic reaction by adding 50 µL/well of 1M H2​SO4​ (Stop Solution).

  • Read the optical density (OD) at 450 nm using a microplate reader.

Step 4: Data Analysis Plot the inhibition rate against the logarithm of the analyte concentration using a 4-parameter logistic (4PL) regression[5]. Calculate the cross-reactivity (CR) using the following formula:

%CR=(IC50​ of 4-amino-1-ethylcyclohexan-1-olIC50​ of Parent Drug​)×100

Workflow Coat 1. Plate Coating (Antigen-OVA Conjugate) Block 2. Blocking (3% BSA to prevent background) Coat->Block Compete 3. Competitive Incubation (Metabolite vs. Plate Antigen) Block->Compete Wash 4. Stringent Wash (Remove unbound complexes) Compete->Wash Detect 5. Detection (HRP-Secondary Ab + TMB) Wash->Detect Quant 6. Quantification (Calculate IC50 & % CR) Detect->Quant

Figure 2: Step-by-step competitive ELISA workflow for determining IC50 and cross-reactivity.

References

  • PubChemLite: 4-amino-1-ethylcyclohexan-1-ol (C8H17NO) . University of Luxembourg / PubChem. Available at:[Link]

  • Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine . Biomolecules, 2019. Available at:[Link]

  • Development of an enzyme‑linked immunosorbent assay for camptothecin . Molecular Medicine Reports, 2019. Available at:[Link]

  • Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba . Analytical Chemistry, 2016. Available at:[Link]

  • Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development . Analytical Chemistry, 2024. Available at:[Link]

  • Diamino heterocyclic carboxamide compound - Patent AU2010245545B2. Google Patents.

Sources

Validation

A Comparative In Vivo Acute Oral Toxicity Assessment of 4-Amino-1-ethylcyclohexan-1-ol: A Proposed Study Guide

Introduction 4-amino-1-ethylcyclohexan-1-ol is a substituted amino alcohol with potential applications in various chemical syntheses. As with any novel chemical entity intended for further development, a thorough toxicol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-amino-1-ethylcyclohexan-1-ol is a substituted amino alcohol with potential applications in various chemical syntheses. As with any novel chemical entity intended for further development, a thorough toxicological evaluation is paramount to ensure human and environmental safety. To date, there is a notable absence of publicly available in vivo toxicity data for this specific compound. This guide, therefore, serves as a comprehensive framework for conducting a comparative acute oral toxicity study of 4-amino-1-ethylcyclohexan-1-ol against selected standard reagents.

The primary objective of this proposed study is to determine the acute systemic toxicity of 4-amino-1-ethylcyclohexan-1-ol after a single oral dose and to classify the substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This guide is designed for researchers, scientists, and drug development professionals, providing a robust experimental design rooted in internationally accepted guidelines. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable and reproducible data.

Expert Rationale for Selection of Standard Reagents

The selection of appropriate comparators is critical for contextualizing the toxicity of a novel compound. For this proposed study, we have selected two standard reagents: a negative control (vehicle) and a positive control with a well-characterized toxicity profile.

  • Test Article: 4-Amino-1-ethylcyclohexan-1-ol.

  • Negative Control (Vehicle): Distilled Water. The choice of vehicle is crucial as it should be non-toxic and not interfere with the absorption of the test article. Since many amino alcohols exhibit some water solubility, distilled water is the preferred vehicle. If the test article's solubility is limited, a non-toxic alternative like corn oil may be considered, with appropriate justification.[1]

  • Positive Control: Ethanolamine. This compound is selected for several reasons. Firstly, it is an amino alcohol, sharing a key functional group with the test article, which may imply some similarity in toxicological pathways. Secondly, its acute oral toxicity is well-documented, with an LD50 in rats reported to be between 680 and 1820 mg/kg, placing it in GHS Category 4 ("Harmful if swallowed").[2] This provides a clear benchmark for a moderately toxic substance, allowing for validation of the experimental model's sensitivity.

Proposed Experimental Design: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

The recommended methodology is the Acute Toxic Class Method, as described in the Organization for Economic Co-operation and Development (OECD) Test Guideline 423.[3][4][5] This method is chosen over other acute toxicity tests (e.g., OECD 420 and 425) because it uses a minimal number of animals while still providing sufficient information for GHS classification.[1] It is a stepwise procedure where the outcome of dosing at one level determines the dose for the subsequent step.

Experimental Workflow Diagram

OECD_423_Workflow cluster_preliminary Preliminary Steps cluster_dosing Stepwise Dosing Procedure (3 animals per step) cluster_outcomes Subsequent Steps based on Outcome cluster_post_dosing Post-Dosing Observation & Analysis acclimatization Animal Acclimatization (≥ 5 days) fasting Fasting (Overnight, water ad libitum) acclimatization->fasting start_dose Step 1: Administer Starting Dose (e.g., 300 mg/kg) observe1 Observe for Mortality/Toxicity start_dose->observe1 decision1 Decision Point observe1->decision1 daily_obs Daily Clinical Observations (14 days) observe1->daily_obs dose_down Step 2: Dose Lower (e.g., 50 mg/kg) decision1->dose_down 2-3 Deaths dose_up Step 2: Dose Higher (e.g., 2000 mg/kg) decision1->dose_up 0-1 Deaths stop_test Stop Test & Classify decision1->stop_test Specific outcomes (e.g., 3 deaths at 300 mg/kg) observe2_down Observe dose_down->observe2_down observe2_up Observe dose_up->observe2_up observe2_down->stop_test observe2_up->stop_test body_weight Body Weight Measurement (Days 0, 7, 14) daily_obs->body_weight necropsy Gross Necropsy (Day 14 or at death) body_weight->necropsy histopath Histopathology (Selected Organs) necropsy->histopath

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Detailed Step-by-Step Protocol
  • Test Animals and Housing:

    • Species and Strain: Wistar rats are a commonly used and recommended rodent species for this type of study.[1]

    • Sex: Young, healthy, nulliparous, and non-pregnant female rats are typically used to reduce variability.[4]

    • Age and Weight: Animals should be of a similar age (e.g., 8-12 weeks) and their weight should fall within ±20% of the mean weight.[1]

    • Acclimatization: Animals must be acclimatized to the laboratory conditions for at least five days prior to the start of the study.[4]

    • Housing: Animals should be housed in appropriate cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. They should have free access to standard laboratory diet and drinking water.

  • Dose Preparation and Administration:

    • The test article and positive control will be prepared in distilled water on the day of dosing.

    • Animals are fasted overnight prior to dosing (food, but not water, is withheld).[6]

    • A single dose is administered by oral gavage using a suitable cannula. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[1]

  • Dosing Procedure (Stepwise Approach):

    • The study is initiated with a starting dose, for example, 300 mg/kg body weight, administered to a group of three female rats.[6]

    • The selection of subsequent dose levels (e.g., 5, 50, 2000 mg/kg) is determined by the number of mortalities observed in the preceding step, as specified in OECD Guideline 423.[4]

  • Observations:

    • Mortality/Viability: Animals are observed for mortality twice daily.

    • Clinical Signs: Animals are frequently observed for the first few hours post-dosing and then at least once daily for 14 days.[6] Observations should include, but are not limited to, changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

    • Body Weight: Individual animal weights are recorded shortly before dosing (Day 0), and then on Days 7 and 14.[6]

  • Terminal Procedures:

    • Necropsy: All animals (including those that die during the study and those sacrificed at the end of the 14-day observation period) undergo a gross necropsy. This includes examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.[7][8]

    • Histopathology: Tissues from key organs (e.g., liver, kidneys, heart, lungs, spleen, and any organs showing gross lesions) should be preserved in 10% neutral buffered formalin for potential histopathological examination.[8][9] Histopathology is particularly important for identifying target organ toxicity.

Comparative Data Presentation (Hypothetical Data)

The following tables present hypothetical but plausible outcomes for this comparative study, based on the known properties of the standard reagents and the potential toxicity of a novel amino alcohol.

Table 1: Acute Oral Toxicity and GHS Classification (Based on OECD 423)

Test SubstanceDose Level (mg/kg)Mortality (Number of animals)GHS Classification
Negative Control (Distilled Water) 20000/3Not Classified
4-Amino-1-ethylcyclohexan-1-ol 3000/3Hypothetical Outcome: GHS Category 5 or Unclassified (LD50 > 2000 mg/kg)
20001/3
Positive Control (Ethanolamine) 3000/3Expected Outcome: GHS Category 4 (300 < LD50 ≤ 2000 mg/kg)
20003/3

Table 2: Comparative Clinical Observations

Clinical SignNegative Control4-Amino-1-ethylcyclohexan-1-ol (2000 mg/kg)Positive Control (Ethanolamine) (2000 mg/kg)
General Activity NormalLethargy, decreased activity (first 24h)Pronounced lethargy, ataxia
Respiration NormalNormalLabored breathing
Fur/Skin NormalPiloerectionPiloerection, skin irritation
Gastrointestinal NormalDiarrhea (in some animals)Diarrhea
Nervous System NormalPossible mild tremorsTremors, convulsions

Table 3: Mean Body Weight Changes (%)

GroupDay 7Day 14
Negative Control +5%+8%
4-Amino-1-ethylcyclohexan-1-ol (2000 mg/kg) -2%+4%
Positive Control (Ethanolamine) (2000 mg/kg) -10% (survivors, if any)N/A (due to mortality)

Table 4: Summary of Potential Necropsy and Histopathological Findings

OrganNegative Control4-Amino-1-ethylcyclohexan-1-olPositive Control (Ethanolamine)
Liver No abnormalitiesGross: Possible paleness. Histo: Mild to moderate centrilobular necrosis, fatty changes.Gross: Enlarged, pale. Histo: Severe centrilobular necrosis, inflammation.
Kidneys No abnormalitiesGross: Normal. Histo: Mild tubular degeneration.Gross: Swollen. Histo: Acute tubular necrosis.
Stomach No abnormalitiesGross: Possible irritation. Histo: Mucosal inflammation.Gross: Hemorrhagic lesions. Histo: Severe mucosal necrosis.

Discussion: Potential Mechanisms of Toxicity for Amino Alcohols

Amino alcohols, as a class, can exert toxicity through various mechanisms.[10] Given the structure of 4-amino-1-ethylcyclohexan-1-ol, its toxicological profile is likely to be influenced by both the amino and the hydroxyl functional groups, as well as the cyclohexyl ring.

  • Hepatotoxicity and Nephrotoxicity: The liver and kidneys are common target organs for xenobiotics as they are central to metabolism and excretion. For some amino alcohols, toxicity is associated with their metabolism, which can generate reactive intermediates.[11] These intermediates can deplete cellular antioxidants like glutathione, leading to oxidative stress, lipid peroxidation, and ultimately cell death (necrosis or apoptosis) in hepatocytes and renal tubular cells.[12] Chronic exposure to some ethanolamines has been linked to liver and kidney effects.[11][13]

  • Neurotoxicity: The amino group can impart neurological effects. Signs like tremors, ataxia, and lethargy observed in acute toxicity studies of related compounds suggest potential central nervous system (CNS) activity.[3][14]

  • Irritation: Like many amines and alcohols, 4-amino-1-ethylcyclohexan-1-ol may act as a local irritant to the gastrointestinal mucosa upon oral administration, potentially leading to inflammation or erosions.[15]

Potential Toxicity Pathway

Toxicity_Pathway cluster_metabolism Metabolism (Primarily Liver) cluster_effects Cellular & Organ Level Effects cluster_outcomes Toxicological Outcomes substance 4-Amino-1-ethylcyclohexan-1-ol (Oral Administration) absorption Gastrointestinal Absorption substance->absorption neuro Neurotoxicity substance->neuro metabolism Phase I/II Metabolism absorption->metabolism reactive_int Reactive Metabolites metabolism->reactive_int ox_stress Oxidative Stress (GSH Depletion) reactive_int->ox_stress mito_dys Mitochondrial Dysfunction ox_stress->mito_dys cell_death Cell Death (Necrosis/Apoptosis) mito_dys->cell_death hepato Hepatotoxicity cell_death->hepato nephro Nephrotoxicity cell_death->nephro

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4-Amino-1-ethylcyclohexan-1-ol

4-Amino-1-ethylcyclohexan-1-ol (CAS: 1432679-29-2) is a specialized bifunctional building block frequently utilized in advanced drug discovery and pharmaceutical synthesis. While highly valuable for introducing steric co...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Amino-1-ethylcyclohexan-1-ol (CAS: 1432679-29-2) is a specialized bifunctional building block frequently utilized in advanced drug discovery and pharmaceutical synthesis. While highly valuable for introducing steric complexity into drug candidates, it presents significant occupational hazards. This guide provides drug development professionals with field-proven, self-validating protocols to ensure absolute safety during handling, dispensing, and disposal.

Mechanistic Rationale for Hazards

To handle chemicals safely, researchers must understand why a molecule is dangerous, rather than just memorizing hazard codes. 4-Amino-1-ethylcyclohexan-1-ol is classified under GHS as a severe corrosive, carrying the hazard statement H314: Causes severe skin burns and eye damage (1)[1].

The severe danger of this compound stems from its dual chemical nature:

  • High Basicity & Nucleophilicity: The primary amine group (-NH₂) acts as a strong base. Upon contact with the physiological moisture of the skin or eyes, it rapidly generates hydroxide ions. This leads to the immediate saponification of dermal lipids and the exothermic denaturation of epidermal proteins (2)[2].

  • Lipophilic Penetration Enhancement: The 1-ethylcyclohexanol moiety provides significant non-polar bulk. This lipophilicity acts as a penetration enhancer, allowing the corrosive amine to bypass the stratum corneum (the skin's outermost protective layer) much faster than simple, lower-molecular-weight aliphatic amines.

Because of this rapid permeation, standard laboratory splash protocols are insufficient. Researchers must employ rigorous, impermeable barrier protection with verified breakthrough times (3)[3].

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative specifications and mechanistic rationale for the required PPE.

PPE CategoryQuantitative SpecificationMechanistic Rationale
Hand Protection Nitrile gloves (>0.4 mm thickness) or Butyl rubber.Standard 0.11 mm examination gloves are vulnerable to lipophilic permeation. Thicker nitrile or butyl rubber provides a verified breakthrough time (>480 min) against corrosive aliphatic amines.
Eye/Face Protection Tightly fitting chemical splash goggles + Face shield.Capillary action in the eye can draw in corrosive amines instantly, causing irreversible corneal damage. A face shield prevents aerosolized micro-droplets from reaching the facial epidermis.
Body Protection Polyethylene-coated lab coat or chemical-resistant apron.Standard cotton lab coats absorb lipophilic liquids, effectively holding the corrosive agent against the skin. A coated barrier forces the chemical to bead and run off.
Respiratory Chemical Fume Hood (Face velocity: 80–100 fpm).Prevents the inhalation of volatile free-base vapors, which can cause severe respiratory tract burns, mucosal irritation, and pulmonary edema.

Standard Operating Procedure (SOP): Safe Handling Workflow

Every safety protocol must be a self-validating system —meaning the procedure includes built-in checks to confirm the safety measures are actively working before the hazard is introduced.

Step 1: Pre-Operational Validation
  • Airflow Check: Validate fume hood functionality by checking that the digital airflow monitor reads between 80–100 feet per minute (fpm). Self-Validation: If no digital monitor is present, tape a Kimwipe to the bottom of the sash to visually confirm inward directional airflow.

  • Barrier Integrity Check: Before donning, perform a "glove inflation test" by trapping air inside the nitrile gloves and squeezing to visually validate the absence of micro-tears.

Step 2: Dispensing and Weighing
  • Tool Selection: Use anti-static, inert spatulas (e.g., PTFE-coated) to prevent electrostatic dispersion of the material.

  • Enclosed Weighing: Weigh the compound strictly inside the fume hood using an enclosed analytical balance. Never transport unsealed corrosive amines across the laboratory space.

Step 3: Post-Handling Decontamination
  • Neutralization Wipe: Wipe down all utilized surfaces, balances, and spatulas with a 5% citric acid solution. The weak acid safely neutralizes residual free amines without generating the violent exotherms associated with strong mineral acids.

  • Decontamination Validation: Self-Validation: Swab the cleaned area with a moistened strip of pH indicator paper. A neutral reading (pH 6–7) confirms the absolute absence of residual amine.

Operational Workflow & Spill Response Diagram

G Start 4-Amino-1-ethylcyclohexan-1-ol Operational Start Validate 1. Self-Validation Check Hood Flow & Glove Integrity Start->Validate PPE 2. Don Advanced PPE (>0.4mm Nitrile, Face Shield) Validate->PPE Execute 3. Dispense in Fume Hood (PTFE Tools, Enclosed Balance) PPE->Execute SpillCheck Spill or Exposure Detected? Execute->SpillCheck Decon 4. Routine Decontamination (5% Citric Acid Wipe, pH Check) SpillCheck->Decon No Emergency Emergency Protocol Evacuate, Absorb, Neutralize SpillCheck->Emergency Yes Disposal 5. Waste Segregation (Basic Organic Waste Stream) Decon->Disposal Emergency->Disposal

Workflow for PPE donning, safe handling, and spill response of 4-Amino-1-ethylcyclohexan-1-ol.

Disposal and Spill Response Plan

Waste Segregation
  • Liquid and solid waste containing 4-Amino-1-ethylcyclohexan-1-ol must be strictly segregated into a "Basic Organic Waste" stream.

  • Critical Hazard Warning: Never mix amine waste directly with acidic waste streams in a sealed container. The resulting exothermic neutralization reaction can cause rapid solvent boiling, pressure buildup, and container rupture.

Emergency Spill Protocol
  • Evacuate: Evacuate the immediate vicinity. Don a Self-Contained Breathing Apparatus (SCBA) if a spill exceeding 50 mL occurs outside of a functioning fume hood.

  • Contain: Contain the spill using an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use sawdust, as concentrated amines can react exothermically with organic matter.

  • Neutralize: Carefully neutralize the absorbed mass with a solid weak acid (e.g., sodium bisulfate) to quench the corrosive hazard before physical handling.

  • Dispose: Sweep the neutralized complex into a chemically resistant, sealable hazardous waste bin using non-sparking tools.

References

  • 4-amino-1-ethylcyclohexan-1-ol — Chemical Substance Inform
  • 3-(Hexyloxy)propylamine | 16728-61-3 | Benchchem Benchchem
  • Identification of the substance/mixture and of the company/undertaking SECTION 2 - BÜFA Cleaning BÜFA Cleaning

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-ethylcyclohexan-1-ol
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4-Amino-1-ethylcyclohexan-1-ol
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